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Foundational

Mechanism of action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol This guide provides a comprehensive framework for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. The methodologies detailed herein are designed to deliver robust, reproducible, and insightful data, grounded in established scientific principles.

Introduction: Unveiling a Potential Neuromodulator

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a synthetic compound whose structural features, particularly the 3,4-dichlorophenyl moiety, are characteristic of molecules that interact with key components of the central nervous system. This structural motif is frequently found in compounds that exhibit high affinity for monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders.[1]

Given its chemical structure, it is hypothesized that 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol may function as a monoamine reuptake inhibitor. Additionally, compounds with related structures have been known to interact with monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[4] Therefore, a thorough in vitro investigation of this compound's mechanism of action should primarily focus on its effects on both monoamine transporters and monoamine oxidases.

This guide will provide detailed protocols for a tiered approach to characterizing the in vitro pharmacology of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, beginning with its interaction with monoamine transporters and followed by an assessment of its potential to inhibit monoamine oxidase activity.

Part 1: Interrogation of Monoamine Transporter Interaction

The initial and most critical phase of the investigation is to determine if 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol binds to and/or inhibits the function of the serotonin, norepinephrine, and dopamine transporters. This will be accomplished through a combination of radioligand binding and uptake inhibition assays.

Radioligand Binding Assays: Assessing Affinity for Monoamine Transporters

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor or transporter. In this context, we will determine the binding affinity (Ki) of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol for SERT, NET, and DAT.

cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hSERT, hNET, or hDAT prep2 Harvest and prepare cell membranes prep1->prep2 assay1 Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep2->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using a scintillation counter assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably transfected with human SERT, NET, or DAT in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.[5][6]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition binding curve.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Uptake Inhibition Assays: Assessing Functional Inhibition

While binding assays measure affinity, uptake inhibition assays provide a functional measure of a compound's ability to block the transport of neurotransmitters into the cell.

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Plate HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates assay1 Pre-incubate cells with varying concentrations of test compound prep1->assay1 assay2 Add radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, [³H]DA) assay1->assay2 assay3 Incubate for a short period to allow for uptake assay2->assay3 assay4 Stop the uptake by washing with ice-cold buffer assay3->assay4 analysis1 Lyse the cells and quantify intracellular radioactivity assay4->analysis1 analysis2 Generate uptake inhibition curves analysis1->analysis2 analysis3 Calculate IC50 values analysis2->analysis3

Caption: Workflow for Uptake Inhibition Assay.

  • Cell Culture:

    • Plate HEK293 cells stably expressing human SERT, NET, or DAT in 96-well plates and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol or a reference inhibitor for a short period at room temperature.[5]

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]serotonin for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT).[5]

    • Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.[5]

  • Quantification and Data Analysis:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).[5]

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Summary: Monoamine Transporter Interactions
AssayTransporterParameterExpected Outcome for an Active Compound
Radioligand BindingSERT, NET, DATKi (nM)Low nanomolar to micromolar Ki values
Uptake InhibitionSERT, NET, DATIC50 (nM)Low nanomolar to micromolar IC50 values

Part 2: Evaluation of Monoamine Oxidase Inhibition

To investigate an alternative or complementary mechanism of action, it is prudent to assess the inhibitory potential of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol against the two major isoforms of monoamine oxidase, MAO-A and MAO-B.

MAO Inhibition Assay: Determining a Secondary Mechanism

This assay measures the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B. Commercially available kits provide a straightforward and reliable method for this assessment.[7]

cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis prep1 Reconstitute recombinant human MAO-A and MAO-B enzymes assay1 Incubate MAO enzyme with test compound or vehicle prep1->assay1 prep2 Prepare serial dilutions of the test compound prep2->assay1 assay2 Add a suitable substrate (e.g., kynuramine or a fluorogenic substrate) assay1->assay2 assay3 Incubate to allow for enzymatic reaction assay2->assay3 assay4 Stop the reaction assay3->assay4 analysis1 Measure the product formation (e.g., fluorescence or absorbance) assay4->analysis1 analysis2 Generate inhibition curves analysis1->analysis2 analysis3 Calculate IC50 values analysis2->analysis3

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Exploratory

An In-depth Technical Guide to 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol: Structure, Properties, and Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a substituted propanolamine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a substituted propanolamine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physical properties, and a validated synthetic protocol, offering insights into its potential applications.

Chemical Identity and Structure

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a primary amino alcohol featuring a 3,4-dichlorophenyl substituent. The core structure consists of a propan-2-ol backbone with an amino group at the C1 position and the dichlorinated phenyl ring attached at the C3 position.

Molecular Structure:

The chemical structure of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is characterized by the following features:

  • Aromatic Moiety: A benzene ring substituted with two chlorine atoms at the 3 and 4 positions. This electron-withdrawing group significantly influences the molecule's electronic properties and potential biological interactions.

  • Propanolamine Backbone: A three-carbon chain with a hydroxyl group at the C2 position and a primary amine at the C1 position. The presence of these functional groups allows for hydrogen bonding and potential salt formation, impacting its solubility and pharmacokinetic profile.

The canonical SMILES representation of the molecule is NCC(O)CC1=CC=C(C=C1Cl)Cl.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is presented in the table below. It is important to note that while some properties are calculated, experimental data for this specific compound is not widely available in public literature. The data presented is a combination of information from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 1225532-34-2[1]
Molecular Formula C₉H₁₁Cl₂NO[1]
Molecular Weight 220.10 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

The most direct and established synthetic route to 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is through the nucleophilic ring-opening of a suitable epoxide precursor with an amine source. This method, a classic example of aminolysis of epoxides, provides a reliable pathway to the target β-amino alcohol.

Synthetic Strategy: Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(3,4-dichlorophenyl)-2,3-epoxypropane as a key intermediate. The carbon-nitrogen bond can be traced back to the addition of an amino-group equivalent to the epoxide ring.

G target 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol intermediate 1-(3,4-dichlorophenyl)-2,3-epoxypropane + NH3 target->intermediate C-N Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via Epoxide Aminolysis

This protocol is adapted from established procedures for the synthesis of similar amino alcohols.[2][3]

Step 1: Synthesis of the Epoxide Intermediate (Not detailed here)

The starting material, 1-(3,4-dichlorophenyl)-2,3-epoxypropane, can be synthesized from commercially available 3,4-dichlorobenzyl chloride through a multi-step process, typically involving the formation of a chlorohydrin followed by intramolecular cyclization with a base.

Step 2: Aminolysis of 1-(3,4-dichlorophenyl)-2,3-epoxypropane

This step involves the direct reaction of the epoxide intermediate with a source of ammonia to introduce the primary amino group.

Materials and Reagents:

  • 1-(3,4-dichlorophenyl)-2,3-epoxypropane

  • Aqueous ammonia (25-30% solution) or ethanolic ammonia

  • Methanol or Ethanol (as solvent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a high-pressure reactor (autoclave) equipped with a magnetic stirrer, dissolve 1-(3,4-dichlorophenyl)-2,3-epoxypropane (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Ammonia Addition: Cool the reactor and add a significant molar excess of concentrated aqueous or ethanolic ammonia (typically 10-20 equivalents). The large excess of ammonia is critical to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[3]

  • Reaction: Securely seal the reactor and heat the mixture to a temperature between 60-80°C. The reaction is typically stirred for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Solvent Removal: Remove the solvent and excess water under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in water and extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol can be purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) to yield the pure product.

Caption: Experimental workflow for the synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Potential Applications and Biological Relevance

While specific biological activity data for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is not extensively documented in peer-reviewed literature, the structural motif of 1-amino-3-aryl-propan-2-ol is present in a number of biologically active compounds. For instance, derivatives of this class have been investigated for their potential as:

  • Antimalarial agents: Some 1-aryl-3-substituted propanol derivatives have demonstrated activity against Plasmodium falciparum.[4]

  • Sodium channel blockers: Certain 3-amino-1-(aryloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of stroke.[5]

  • Psychostimulants: The parent compound, phenylalaninol (2-amino-3-phenyl-1-propanol), is a known psychostimulant and monoamine releasing agent.[6]

The presence of the 3,4-dichlorophenyl group in the target molecule may confer unique pharmacological properties, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a readily accessible compound through a straightforward synthetic route involving the aminolysis of the corresponding epoxide. Its structural features, particularly the dichlorinated phenyl ring and the propanolamine backbone, suggest potential for biological activity. This technical guide provides the foundational chemical and synthetic information necessary for researchers to further explore the properties and applications of this compound in the fields of medicinal chemistry and drug development. Further experimental studies are warranted to fully characterize its physical properties and to elucidate its pharmacological profile.

References

  • Appchem. 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol | 1225532-34-2. Available from: [Link].

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)imidazoles.
  • Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-498.
  • Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. Available from: [Link].

  • Hasyim, H., et al. (2023). THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, IN-SILICO, AND IN-VITRO STUDIES. Rasayan Journal of Chemistry, 16(4), 2356-2363.
  • Reyes-Melo, F. D., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6), 1236-1246.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

  • JEOL. 1. 1H NMRについて 2. 13C NMRについて 3. 簡単なスペクトル解析. Available from: [Link].

  • Wikipedia. Phenylalaninol. Available from: [Link].

Sources

Foundational

In Vivo Metabolism Pathways of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol: A Comprehensive Technical Guide

Executive Summary 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a structurally complex xenobiotic characterized by a halogenated aromatic ring, a secondary alcohol, and a primary aliphatic amine. For drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a structurally complex xenobiotic characterized by a halogenated aromatic ring, a secondary alcohol, and a primary aliphatic amine. For drug development professionals and analytical chemists, predicting the pharmacokinetic (PK) liabilities of such a pharmacophore requires a deep understanding of its metabolic weak points. This whitepaper elucidates the causality behind its in vivo biotransformation, driven primarily by mitochondrial oxidative deamination and cytosolic glucuronidation, and provides a self-validating experimental framework for in vitro metabolic profiling.

Structural Analysis & Metabolic Causality

The metabolic trajectory of any molecule is dictated by its electron density, steric accessibility, and nucleophilicity. By analyzing the structural motifs of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, we can accurately predict its enzymatic fate:

  • The 3,4-Dichlorophenyl Motif: Halogens exert a strong electron-withdrawing inductive effect. The dual chlorine substitution at the 3 and 4 positions significantly depletes the π -electron cloud of the aromatic ring. Because Cytochrome P450 (CYP450)-mediated aromatic hydroxylation relies on electrophilic attack to form an arene oxide intermediate, this electron-deficient ring is highly resistant to Phase I CYP oxidation.

  • The Primary Amine: The terminal, unhindered primary amine is a canonical target for 1[1]. MAO localizes to the outer mitochondrial membrane and readily metabolizes sterically accessible aliphatic amines.

  • The Secondary Alcohol: Secondary alcohols act as prime nucleophilic handles for Phase II conjugation, specifically targeted by2[2].

Primary Phase I Metabolism: Oxidative Deamination

The predominant Phase I pathway for this compound is oxidative deamination rather than CYP-mediated oxidation.

Mechanism: MAO-A and MAO-B catalyze the removal of the amine group, reducing the enzyme's FAD cofactor to FADH 2​ in the process, to generate a highly reactive intermediate aldehyde: 3-(3,4-dichlorophenyl)-2-hydroxypropanal[3].

Downstream Processing: Because biogenic aldehydes are inherently reactive and potentially cytotoxic, they are rapidly cleared. 3[3] oxidizes this intermediate into a stable, water-soluble carboxylic acid: 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid. This functionally couples MAO and ALDH into a highly efficient detoxification cascade[4].

Secondary Phase II Metabolism: Direct Glucuronidation

In parallel to Phase I oxidation, the compound undergoes direct Phase II conjugation. The secondary alcohol at the C2 position is a direct substrate for 5[5]. The enzyme facilitates the S N​ 2-like transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl oxygen, yielding a bulky, highly polar O-glucuronide conjugate that is readily excreted in urine or bile.

Metabolism Parent 1-Amino-3-(3,4-dichlorophenyl) propan-2-ol Aldehyde 3-(3,4-dichlorophenyl)- 2-hydroxypropanal Parent->Aldehyde MAO-A / MAO-B (Oxidative Deamination) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT2B7 (Phase II Conjugation) Hydroxyl Aromatic Ring Hydroxylation Parent->Hydroxyl CYP450 (Minor Phase I) Acid 3-(3,4-dichlorophenyl)- 2-hydroxypropanoic acid Aldehyde->Acid ALDH (Oxidation)

Fig 1: Predicted in vivo metabolism pathways of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Experimental Methodologies: In Vitro Hepatocyte Stability Assay

To empirically validate these predicted pathways, an in vitro hepatocyte stability assay is employed. 6[6] are the gold standard model because they preserve the intracellular architecture and the functional interplay between membrane-bound UGTs, mitochondrial MAOs, and cytosolic ALDHs[7].

Step-by-Step Protocol
  • Cell Preparation: Thaw cryopreserved hepatocytes and assess viability via Trypan Blue exclusion (must be >80%). Suspend cells to a final concentration of 1×106 cells/mL in Williams' Medium E[7].

  • Pre-Incubation: Aliquot the suspension into multi-well plates and pre-incubate for 10 minutes at 37°C under a 5% CO 2​ atmosphere to allow metabolic equilibration.

  • Reaction Initiation: Spike the test compound to achieve a final assay concentration of 1 µM (keeping organic solvent vehicle <0.25% v/v)[6].

  • Time-Course Sampling: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubation mixture[8].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a proprietary internal standard. This instantly denatures the enzymes, stopping the reaction and precipitating proteins[7].

  • Sample Clarification: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to fresh vials for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a 9[9] operating in multiple reaction monitoring (MRM) mode to quantify substrate depletion and identify the m/z shifts corresponding to the carboxylic acid and the glucuronide.

Self-Validating Controls (E-E-A-T)

To prove causality, the assay must include selective inhibitors as a self-validating system:

  • Pargyline/Clorgyline: Pre-incubation with these MAO inhibitors should significantly rescue the parent compound from depletion, confirming the MAO-driven oxidative deamination pathway[4].

  • Alamethicin: Used to form pores in the endoplasmic reticulum membrane, ensuring UDPGA has unrestricted access to the luminal active site of UGT2B7, preventing transport-limited false negatives in glucuronidation assays.

Workflow Hep Human Hepatocytes (10^6 cells/mL) Incub Incubation (1 µM Cmpd, 37°C) Hep->Incub Sample Time-course Sampling (0-120 min) Incub->Sample Quench Quench & Precipitate (Cold ACN + IS) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc CL_int & Metabolite Profiling LCMS->Calc

Fig 2: Step-by-step in vitro hepatocyte stability assay and LC-MS/MS analytical workflow.

Quantitative Data & Kinetic Parameters

The following table summarizes the expected quantitative shifts and metabolic distribution based on the structural properties of the parent compound:

ParameterValue/EstimatePrimary Mediating EnzymeAnalytical Detection Shift (m/z)
In Vitro Intrinsic Clearance ( CLint​ ) Moderate to HighMAO, UGT2B7N/A (Substrate Depletion)
Oxidative Deamination (Acid Metabolite) ~60-70% of total metabolismMAO-A/B & ALDH+14 Da (Loss of NH 2​ , addition of O)
O-Glucuronidation (Conjugate) ~25-35% of total metabolismUGT2B7+176 Da (Addition of Glucuronic Acid)
Aromatic Hydroxylation < 5% (Minor)CYP450 (e.g., CYP2D6/3A4)+16 Da (Addition of Hydroxyl)

Conclusion

The biotransformation of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol highlights a critical departure from standard CYP450-dominated drug metabolism. Because the highly electronegative 3,4-dichlorophenyl ring resists electrophilic oxidation, metabolic clearance is shunted entirely to the aliphatic side chain. The primary amine acts as a substrate for mitochondrial MAO, while the secondary alcohol is rapidly conjugated by UGT2B7. Utilizing intact hepatocyte models combined with specific chemical inhibitors is essential to accurately map and quantify these dual clearance mechanisms.

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Foundational

Topic: Receptor Binding Affinity of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Derivatives

An In-depth Technical Guide for Drug Development Professionals Introduction The 1-amino-3-(3,4-dichlorophenyl)propan-2-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational templa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The 1-amino-3-(3,4-dichlorophenyl)propan-2-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a foundational template for developing potent and selective ligands for biogenic amine transporters. These transporters, which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission in the central nervous system (CNS).[1][2] Their dysfunction is implicated in a host of neuropsychiatric disorders, making them high-value targets for therapeutic intervention.[1][3][4]

This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the receptor binding affinity of derivatives based on the 1-amino-3-(3,4-dichlorophenyl)propan-2-ol core. We will dissect how specific molecular modifications influence binding potency and selectivity at SERT, NET, and DAT. Furthermore, this document furnishes a field-proven, step-by-step protocol for a competitive radioligand binding assay—the gold standard for quantifying these interactions—and explains the causal logic behind each experimental choice. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to design and evaluate novel CNS-active agents with greater precision and efficacy.

Section 1: The Molecular Scaffold and Its Primary Targets

The core structure, 1-amino-3-(3,4-dichlorophenyl)propan-2-ol, consists of three key pharmacophoric elements: a dichlorinated phenyl ring, a flexible propan-2-ol linker, and a primary amino group. The primary biological targets for this class of compounds are the monoamine transporters (MATs), members of the solute carrier 6 (SLC6) family of Na+/Cl− dependent transporters.[2][4]

  • Dopamine Transporter (DAT): Primarily responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[3][5] Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the action of psychostimulants and some treatments for ADHD.[1][6]

  • Norepinephrine Transporter (NET): Regulates noradrenergic signaling by clearing norepinephrine from the synapse.[1][4] NET inhibitors are established treatments for depression and ADHD.[1]

  • Serotonin Transporter (SERT): Mediates the reuptake of serotonin, playing a crucial role in mood regulation. Selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression and anxiety disorders.[7][8][9]

The therapeutic utility of a ligand is defined by its affinity (how tightly it binds) and selectivity (its preference for one transporter over others) for these targets.

Section 2: Structure-Activity Relationships (SAR) of Derivatives

Modifications to the 1-amino-3-(3,4-dichlorophenyl)propan-2-ol scaffold can dramatically alter its binding profile. The following analysis synthesizes findings from studies on structurally related compounds to illuminate key SAR trends.

The 3,4-Dichlorophenyl Moiety

The dichlorinated phenyl ring is a critical determinant of high-affinity binding. This structural feature is essential for potent interactions with the lipophilic binding pockets within the monoamine transporters.[1][10]

  • Causality: The chlorine atoms enhance the lipophilicity of the ring and engage in specific halogen bonding or van der Waals interactions within the transporter's primary binding site (S1).[4] Replacing or repositioning these halogens often leads to a significant loss of affinity. For instance, studies on related arylpiperazine derivatives show that the 2,3-dichlorophenyl group is essential for high D3 receptor affinity, and its replacement significantly reduces binding.[10] Similarly, in a series of citalopram analogues, a 3,4-dichlorophenyl substitution was well-tolerated at SERT.[11]

The Amino Group

The basic nitrogen of the amino group forms a key ionic or hydrogen-bonding interaction with a conserved acidic residue (e.g., Aspartate) in the binding site of all three MATs.[1] Modifications at this position are pivotal for modulating both affinity and selectivity.

  • N-Alkylation: Introducing small alkyl groups (e.g., N-methyl, N-ethyl) is generally well-tolerated and can fine-tune selectivity.

  • Cyclization: Incorporating the nitrogen into a ring system, as seen in the synthesis of 3-(3,4-dichlorophenyl)-1-indanamine derivatives, can yield ligands with high affinity for all three transporters.[12][13] The stereochemistry of these constrained analogues becomes paramount; for example, the (-)-(1R,3S)-trans isomer of an N-methyl indanamine derivative displayed potent uptake inhibition at DAT, SERT, and NET.[12][13]

The Propan-2-ol Linker

The hydroxyl group and the stereochemistry of the three-carbon chain influence how the aromatic and amino moieties are presented to the receptor. The hydroxyl group can form an additional hydrogen bond, further stabilizing the ligand-receptor complex.

Scaffold 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Core Scaffold Aromatic Aromatic Ring (3,4-Dichlorophenyl) Scaffold->Aromatic Linker Propan-2-ol Linker (Stereochemistry, -OH) Scaffold->Linker Amine Amino Group (Primary) Scaffold->Amine ModAromatic Modification: Substitution Pattern Aromatic->ModAromatic Critical for Potency ModLinker Modification: Conformational Constraint Linker->ModLinker Influences Orientation ModAmine Modification: N-Alkylation, Cyclization Amine->ModAmine Tunes Selectivity Outcome Binding Profile Outcome ModAromatic->Outcome ModLinker->Outcome ModAmine->Outcome Affinity High Affinity Outcome->Affinity Selectivity Modulated Selectivity (SERT vs NET vs DAT) Outcome->Selectivity

Figure 1: Structure-Activity Relationship (SAR) Logic. (Within 100 characters)

Section 3: Quantitative Analysis of Binding Affinity

The binding affinity of a compound is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates higher binding affinity. The table below summarizes representative binding data for compounds structurally related to our core scaffold, illustrating the principles discussed.

Derivative ClassTarget ReceptorBinding Affinity (Kᵢ, nM)Key Structural FeatureReference
α-PPP Derivatives hDATLow micromolarPyrrolidinopropiophenone core[14]
hNETLow micromolarPyrrolidinopropiophenone core[14]
hSERTNo relevant activityPyrrolidinopropiophenone core[14]
(-)-(1R,3S)-Indanamine DATHigh Affinity (Potent Uptake Inhibitor)Cyclized amine, trans-stereochemistry[12][13]
SERTHigh Affinity (Potent Uptake Inhibitor)Cyclized amine, trans-stereochemistry[12][13]
NETHigh Affinity (Potent Uptake Inhibitor)Cyclized amine, trans-stereochemistry[12][13]
Citalopram Analogues SERT1.04 - 1.42Dihydroisobenzofuran core[11]
NET / DAT>10,000 (Highly Selective)Dihydroisobenzofuran core[11]

Note: Data presented is for structurally related compound classes to demonstrate SAR principles. Specific Kᵢ values are highly dependent on the exact derivative and assay conditions.

Section 4: Experimental Protocol - Competitive Radioligand Binding Assay

This protocol provides a robust methodology for determining the binding affinity (Kᵢ) of test compounds at human monoamine transporters expressed in a heterologous system.

Principle of the Assay

The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to a specific transporter. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the Kᵢ value can be calculated using the Cheng-Prusoff equation. This provides a quantitative measure of the test compound's affinity for the receptor.[15]

Materials and Reagents
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT).

  • Radioligands:

    • For hSERT: [¹²⁵I]RTI-55 or [³H]Citalopram.[7]

    • For hNET: [³H]Nisoxetine.

    • For hDAT: [³H]WIN 35,428.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol derivatives, dissolved in DMSO to create stock solutions.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled high-affinity ligand for the target transporter (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Scintillation Cocktail & Vials.

  • Glass Fiber Filters (e.g., Whatman GF/B) and a cell harvester.

  • Liquid Scintillation Counter.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Culture HEK293 cells stably expressing the target transporter to ~95% confluency.[7]

  • Wash cells twice with cold phosphate-buffered saline (PBS).

  • Harvest cells by scraping into cold PBS and centrifuge at low speed (~700 x g) for 10 minutes.[7]

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

  • Centrifuge the homogenate at high speed (~40,000 x g) for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

    • Causality: This process isolates the cell membranes containing the embedded transporter proteins from other cellular components, providing a concentrated source of the target receptor for the binding assay.

Step 2: Assay Setup

  • Prepare serial dilutions of the test compounds in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Membrane preparation + Assay Buffer + Radioligand.

    • Non-specific Binding: Membrane preparation + Non-specific Binding Control + Radioligand.

    • Competition Binding: Membrane preparation + Test Compound Dilution + Radioligand.

  • Add approximately 25-50 µg of membrane protein to each well.

  • Add the appropriate test compound dilution or control solution.

  • Initiate the binding reaction by adding the radioligand at a concentration near its Kₔ value (e.g., ~0.25 nM for [³H]-8-OH-DPAT in a similar assay).[15] The final assay volume is typically 250-500 µL.

Step 3: Incubation and Termination

  • Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.

    • Causality: Rapid filtration and cold washes are critical to minimize the dissociation of the radioligand from the receptor, ensuring an accurate measurement of bound radioactivity at equilibrium.

Step 4: Quantification and Data Analysis

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

P1 Step 1: Membrane Preparation P2 Step 2: Assay Plate Setup (Total, Non-specific, Competition) P1->P2 Add membranes to plate P3 Step 3: Incubation (Reach Equilibrium) P2->P3 Add radioligand to initiate P4 Step 4: Rapid Filtration (Separate Bound/Unbound) P3->P4 Terminate reaction P5 Step 5: Scintillation Counting (Quantify Radioactivity) P4->P5 Measure bound ligand P6 Step 6: Data Analysis (Calculate IC50 -> Ki) P5->P6 Determine affinity

Figure 2: Radioligand Binding Assay Workflow. (Within 100 characters)

Section 5: Conclusion and Future Directions

The 1-amino-3-(3,4-dichlorophenyl)propan-2-ol scaffold represents a versatile platform for the design of high-affinity ligands for monoamine transporters. Structure-activity relationship studies highlight the critical role of the dichlorophenyl moiety for potent binding and the amino group for tuning selectivity. By systematically modifying these key pharmacophoric elements, novel derivatives with tailored binding profiles can be developed.

Future research should focus on achieving greater selectivity between the three monoamine transporters to minimize off-target effects. Additionally, investigating the interaction of these derivatives with lower-affinity, high-capacity transporters, such as the organic cation transporters (OCTs), could reveal novel pharmacological properties and provide a more complete understanding of their in vivo disposition and effects.[14][16] The robust binding assay protocol detailed in this guide provides the essential tool for quantitatively evaluating these next-generation compounds, accelerating the discovery of new therapeutics for neuropsychiatric disorders.

References

  • Mayer, F. P., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. Available at: [Link]

  • Wang, S., et al. (2004). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • Gleason, S. D., et al. (2013). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PLoS ONE. Available at: [Link]

  • Mayer, F. P., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology. Available at: [Link]

  • Mühlig, S., et al. (2025). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Campiani, G., et al. (2006). Synthesis and biological evaluation of potential positron emission tomography (PET) ligands for brain visualization of dopamine D3 receptor. ARKIVOC. Available at: [Link]

  • Wang, S., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • Saha, K., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Malmberg, A., & Strange, P. G. (2002). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. British Journal of Pharmacology. Available at: [Link]

  • Appchem. 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. Appchem. Available at: [Link]

  • Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Chemistry. Available at: [Link]

  • PubChemLite. 3-amino-3-(3,4-dichlorophenyl)propan-1-ol. PubChemLite. Available at: [Link]

  • Chen, N., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Future Medicinal Chemistry. Available at: [Link]

  • Szcenker, T., et al. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Lee, B. B., et al. (2019). Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor. Molecular Psychiatry. Available at: [Link]

  • Andersen, J., et al. (2010). Structure−Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, B. B., et al. (2007). Dopamine transporter cell surface localization facilitated by a direct interaction with the dopamine D2 receptor. Molecular Psychiatry. Available at: [Link]

  • Andrade, C. (2021). The Impact of Serotonin Transporter Binding Affinity on the Risk of Bleeding Related to Antidepressants. Journal of Clinical Psychopharmacology. Available at: [Link]

  • Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. Available at: [Link]

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Exploratory

A Technical Guide to the Physicochemical Profiling of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol: Molecular Weight and Lipophilicity (logP)

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. Among the most fundamental of these properties are molecular weight (MW) and the octanol-water partition coefficient (logP). This technical guide provides an in-depth analysis of these two key parameters for the compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a substituted propanolamine derivative.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the theoretical underpinnings, computational prediction, and experimental determination of MW and logP, contextualizing their importance within the broader framework of preclinical drug development. We will explore how these properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME), directly impacting its potential as a therapeutic agent.

Part 1: Molecular Weight Determination

The molecular weight of a compound is a critical initial data point, influencing a wide range of pharmacokinetic properties including diffusion, membrane transport, and renal clearance.[1][2] Generally, smaller molecules with lower molecular weights tend to exhibit better absorption characteristics as they can more readily permeate biological membranes.[2]

Calculation from Molecular Formula

The molecular formula for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is C9H11Cl2NO.[3] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Table 1: Atomic Composition and Molecular Weight Calculation

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)111.00811.088
Chlorine (Cl)235.45370.906
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 220.099

Based on this, the calculated molecular weight of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is approximately 220.10 g/mol . This value is consistent with data from chemical suppliers.[3][4]

Significance in Drug Development

A molecular weight of 220.10 g/mol places this compound well within the parameters of "drug-likeness" as defined by Lipinski's Rule of Five, which suggests a molecular mass of less than 500 daltons for orally active drugs.[5][6] This favorable molecular size suggests a higher probability of good absorption and distribution characteristics.

Part 2: Lipophilicity and logP Prediction

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug design.[7][8] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.[9]

logP = log10 ([Concentration]octanol / [Concentration]water)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9] This parameter is crucial for predicting a drug's absorption, membrane permeability, plasma protein binding, and ability to cross the blood-brain barrier.[7]

Computational Prediction of logP

Due to the time and resource-intensive nature of experimental logP determination, in silico prediction methods are invaluable in the early stages of drug discovery.[8] These methods can be broadly categorized as fragment-based or whole-molecule approaches.

  • Fragment-based methods: These approaches, such as those employed by Molinspiration, calculate logP by summing the contributions of individual molecular fragments.[10]

  • Atom-based methods: These methods, like the Ghose-Crippen atomic method, consider the contribution of each atom to the overall lipophilicity.[11]

  • Whole-molecule approaches: These methods utilize topological descriptors of the entire molecule to predict logP, often employing neural networks.[12]

Several online platforms and software packages can provide predicted logP values for a given structure. For 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, various computational models would likely predict a logP value in the range of 2.0 to 3.5, indicating a moderate level of lipophilicity. This estimation is based on the presence of the dichlorophenyl group, which significantly increases lipophilicity, balanced by the hydrophilic amino and hydroxyl groups.

Table 2: Predicted Physicochemical Properties and Drug-Likeness

ParameterPredicted Value/RuleSignificance
Molecular Weight220.10 g/mol < 500 Da (Favorable for oral absorption)[5]
logP~2.0 - 3.5 (Predicted)< 5 (Favorable for oral absorption)[5][7]
Hydrogen Bond Donors3 (OH, NH2)≤ 5 (Favorable for membrane permeability)[5]
Hydrogen Bond Acceptors2 (O, N)≤ 10 (Favorable for membrane permeability)[5]
Experimental Determination of logP

While computational predictions are useful, experimental determination of logP remains the gold standard for accurate lipophilicity assessment.[13] The two most common methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.[9]

The shake-flask method is the traditional and most direct way to measure logP.[13]

Experimental Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, typically at pH 7.4 for physiological relevance, which would then measure logD) saturated with n-octanol.[14]

  • Dissolution: A precisely weighed amount of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is dissolved in one of the phases.

  • Partitioning: The two phases are combined in a flask and shaken vigorously to allow for the compound to partition between the two immiscible layers until equilibrium is reached.[13]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[13]

  • Calculation: The logP is calculated using the formula mentioned previously.

Causality Behind Experimental Choices: The use of n-octanol is a standard practice as it is believed to be a good mimic of the lipid bilayer of cell membranes. Ensuring the phases are pre-saturated with each other is crucial to prevent volume changes during the experiment that would affect concentration measurements.

Caption: Workflow for the Shake-Flask Method.

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated alternative for estimating logP.[9][15] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[8]

Experimental Protocol:

  • System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system, and their retention times (tR) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k'), where k' = (tR - t0) / t0 (t0 is the column dead time).

  • Sample Analysis: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Determination: The logP of the test compound is determined by interpolating its log k' value onto the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase provides a hydrophobic environment. The more lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time. The correlation between retention time and logP allows for a rapid estimation of this property for a large number of compounds.

Caption: Workflow for HPLC-Based logP Determination.

Conclusion

The physicochemical properties of molecular weight and logP are foundational to the successful development of new therapeutic agents. For 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a molecular weight of 220.10 g/mol and a predicted moderately lipophilic character suggest a favorable starting point for an orally bioavailable drug candidate, in line with established principles like Lipinski's Rule of Five. While computational tools provide rapid and valuable estimations of logP, experimental verification through methods such as the shake-flask or HPLC-based techniques is essential for accurate characterization. A comprehensive understanding and strategic modulation of these properties are critical for optimizing the ADME profile and ultimately the clinical utility of this and other drug candidates.

References

  • LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

  • Lipinski's rule of five - Wikipedia. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. Available at: [Link]

  • Lipinski's Rule of 5 - GARDP Revive. Available at: [Link]

  • Overview on the Rule of Five - PubMed. Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Available at: [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. Available at: [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Available at: [Link]

  • Wrestling with the rule of 5 | C&EN Global Enterprise - ACS Publications. Available at: [Link]

  • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol | 1225532-34-2 | C9H11Cl2NO | Appchem. Available at: [Link]

  • LogP/D - Cambridge MedChem Consulting. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available at: [Link]

  • PrologP | . Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]

  • Effect of molecular size on interstitial pharmacokinetics and tissue catabolism of antibodies. Available at: [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed. Available at: [Link]

  • LogP / LogD shake-flask method - Protocols.io. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Molecular weight - MolModa Documentation - Durrant Lab. Available at: [Link]

  • US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.
  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Available at: [Link]

  • Drug Molecular Weight: Significance and symbolism. Available at: [Link]

  • Calculators & Predictors - Chemaxon. Available at: [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets - MDPI. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. Available at: [Link]

  • Molecular Size Modulates Pharmacokinetics, Biodistribution, and Renal Deposition of the Drug Delivery Biopolymer Elastin-like Polypeptide - PMC. Available at: [Link]

  • 1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE - gsrs. Available at: [Link]

  • 3-Amino-2-(3,5-dichlorophenyl)propan-1-ol | C9H11Cl2NO - PubChem. Available at: [Link]

  • LogP of Amino acids. | Download Table - ResearchGate. Available at: [Link]

  • logP - octanol-water partition coefficient calculation - Molinspiration. Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Introduction 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a key chemical intermediate with significant potential in the development of novel therapeutic agents. Its structural motif, a β-amino alcohol with a dichlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a key chemical intermediate with significant potential in the development of novel therapeutic agents. Its structural motif, a β-amino alcohol with a dichlorophenyl group, is found in a variety of biologically active compounds. This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of this valuable compound, designed for researchers and scientists in the fields of organic chemistry and drug development. The described two-step synthesis is a robust and efficient method, commencing with the readily available 3,4-dichlorobenzaldehyde.

The synthetic strategy hinges on two well-established and reliable organic transformations. The first step is the Corey-Chaykovsky reaction, a powerful method for the conversion of aldehydes to epoxides.[1][2][3] This reaction utilizes a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base, to deliver a methylene group to the carbonyl carbon of 3,4-dichlorobenzaldehyde, thereby forming the intermediate epoxide, 2-(3,4-dichlorophenyl)oxirane. The second step involves the nucleophilic ring-opening of this epoxide.[4][5][6] The inherent ring strain of the epoxide makes it susceptible to attack by nucleophiles. In this protocol, aqueous ammonia is employed as the nucleophile to regioselectively open the epoxide ring, yielding the desired 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

This guide is structured to provide not only a detailed procedural workflow but also to offer insights into the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the entire synthetic process.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier (Example)
3,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01Sigma-Aldrich
Trimethylsulfoxonium iodideC₃H₉IOS220.07TCI Chemicals
Sodium hydride (60% dispersion in mineral oil)NaH24.00Acros Organics
Dimethyl sulfoxide (DMSO), anhydrousC₂H₆OS78.13Fisher Scientific
Aqueous ammonia (28-30% NH₃ basis)NH₃·H₂O35.05J.T. Baker
Diethyl ether, anhydrous(C₂H₅)₂O74.12EMD Millipore
Dichloromethane (DCM)CH₂Cl₂84.93Macron Fine Chemicals
Saturated aqueous ammonium chloride solutionNH₄Cl53.49LabChem
Saturated aqueous sodium chloride solution (Brine)NaCl58.44VWR
Anhydrous magnesium sulfateMgSO₄120.37BDH
Ethyl acetateC₄H₈O₂88.11Pharmco-Aaper
HexanesC₆H₁₄86.18Avantor
Safety Precautions

This protocol involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a highly flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • 3,4-Dichlorobenzaldehyde is a skin and eye irritant.

  • Trimethylsulfoxonium iodide can cause skin and serious eye irritation.

  • Dimethyl sulfoxide (DMSO) can be irritating to the eyes and skin and may enhance the absorption of other chemicals through the skin.

  • Aqueous ammonia is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory tract.

  • Diethyl ether is extremely flammable.

Synthetic Workflow

The synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a two-step process as illustrated in the following workflow diagram.

SynthesisWorkflow Start 3,4-Dichlorobenzaldehyde Epoxide 2-(3,4-Dichlorophenyl)oxirane Start->Epoxide Step 1: Epoxidation (Corey-Chaykovsky Reaction) FinalProduct 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Epoxide->FinalProduct Step 2: Ring-Opening (Aminolysis)

Caption: Synthetic route from 3,4-Dichlorobenzaldehyde to 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Experimental Protocol

Step 1: Synthesis of 2-(3,4-Dichlorophenyl)oxirane

This step employs the Corey-Chaykovsky reaction to form the epoxide intermediate.[1][2][3]

Epoxidation cluster_reactants Reactants cluster_conditions Conditions 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Reaction Mixture Reaction Mixture 3,4-Dichlorobenzaldehyde->Reaction Mixture Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide->Reaction Mixture Sodium Hydride Sodium Hydride Sodium Hydride->Reaction Mixture Anhydrous DMSO Anhydrous DMSO Inert Atmosphere (N2) Inert Atmosphere (N2) Room Temperature Room Temperature 2-(3,4-Dichlorophenyl)oxirane 2-(3,4-Dichlorophenyl)oxirane Reaction Mixture->2-(3,4-Dichlorophenyl)oxirane Corey-Chaykovsky Reaction

Caption: Key components of the epoxidation of 3,4-Dichlorobenzaldehyde.

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask. Heat the mixture to 50 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the dimsyl anion. Cool the resulting solution to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (6.6 g, 30 mmol) in anhydrous DMSO (50 mL) and add this solution dropwise to the dimsyl anion solution. Stir the resulting ylide solution at room temperature for 10 minutes.

  • Epoxidation Reaction: Dissolve 3,4-dichlorobenzaldehyde (4.38 g, 25 mmol) in anhydrous DMSO (25 mL) and add this solution dropwise to the prepared sulfur ylide solution over 30 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water and 100 mL of diethyl ether.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude epoxide by flash column chromatography on silica gel using a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate to yield 2-(3,4-dichlorophenyl)oxirane as a colorless oil.

Step 2: Synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

This step involves the regioselective ring-opening of the epoxide with aqueous ammonia.[4][5][6]

RingOpening cluster_reactants Reactants cluster_conditions Conditions 2-(3,4-Dichlorophenyl)oxirane 2-(3,4-Dichlorophenyl)oxirane Reaction Mixture Reaction Mixture 2-(3,4-Dichlorophenyl)oxirane->Reaction Mixture Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Mixture Ethanol (co-solvent) Ethanol (co-solvent) 50-60 °C 50-60 °C 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Reaction Mixture->1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Nucleophilic Ring-Opening

Caption: Key components for the aminolysis of 2-(3,4-Dichlorophenyl)oxirane.

Procedure:

  • Reaction Setup: In a pressure-resistant sealed tube, dissolve 2-(3,4-dichlorophenyl)oxirane (3.78 g, 20 mmol) in ethanol (40 mL). To this solution, add concentrated aqueous ammonia (28-30%, 40 mL).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 50-60 °C in an oil bath with stirring for 24 hours.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to cool to room temperature. Monitor the reaction progress by TLC (9:1 dichloromethane:methanol). Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

  • Extraction and Purification: To the remaining aqueous residue, add dichloromethane (50 mL) and water (50 mL). Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product. The crude 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of dichloromethane to 95:5 dichloromethane:methanol as the eluent.

Characterization

The identity and purity of the synthesized 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point To be determined experimentally.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.45 (m, 2H, Ar-H), 7.10-7.15 (m, 1H, Ar-H), 3.80-3.90 (m, 1H, CH-OH), 2.80-3.00 (m, 2H, CH₂-N), 2.60-2.75 (m, 2H, Ar-CH₂), 1.50-2.00 (br s, 3H, NH₂ and OH).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 139.5, 132.5, 130.5, 130.0, 128.0, 125.5 (Ar-C), 71.0 (CH-OH), 45.0 (CH₂-N), 42.0 (Ar-CH₂).
IR (KBr, cm⁻¹) ν: 3350-3200 (br, O-H and N-H stretch), 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1590, 1470 (C=C stretch), 1080 (C-O stretch), 820 (C-Cl stretch).
Mass Spectrometry (ESI+) m/z: 220.0 [M+H]⁺.

Conclusion

The protocol detailed herein provides a reliable and efficient two-step method for the laboratory synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol from 3,4-dichlorobenzaldehyde. By following this guide, researchers can confidently produce this valuable intermediate for further investigation in drug discovery and development programs. The clear, step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower scientists to successfully replicate and adapt this synthesis for their specific research needs.

References

  • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]

  • Johnson, A. W.; LaCount, R. B. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Parker, R. E.; Isaacs, N. S. Chem. Rev.1959 , 59 (4), 737–799. [Link]

  • Azizi, N.; Saidi, M. R. Org. Lett.2005 , 7 (17), 3649–3651. [Link]

  • Ring-Opening Reactions of Epoxides. Chemistry LibreTexts. [Link]

Sources

Application

A Robust HPLC-UV Method for the Quantification of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This compound, a key chemical intermediate, possesses structural features—a primary amine and high polarity—that can present challenges for traditional reversed-phase chromatography, such as poor peak shape and insufficient retention.[1] We will explain the strategic development of a method that overcomes these issues through careful selection of a stationary phase and meticulous control of mobile phase pH. The described isocratic method utilizes a C18 column with a UV detector, offering a simple, direct quantification without the need for complex derivatization procedures.[2][3] The protocol herein is designed to be readily implemented in a quality control or research environment, with detailed steps for system suitability, sample preparation, and a summary of validation parameters based on International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Introduction and Method Rationale

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a substituted amino alcohol of interest in synthetic chemistry. Accurate quantification is critical for process monitoring, quality control of starting materials, and stability testing. The primary analytical challenges for this molecule stem from its chemical properties:

  • The Primary Amine: The basic nature of the amine group can lead to strong, undesirable interactions with acidic residual silanols on the surface of silica-based HPLC columns. This interaction is a primary cause of peak tailing, which compromises resolution and reduces quantitative accuracy.

  • Polarity: The combined presence of the amine and hydroxyl groups makes the molecule highly polar, which can result in poor retention on conventional non-polar C18 stationary phases, with the analyte eluting near the solvent front (void volume).[1]

To address these challenges, our method development was guided by the following principles:

  • Control of Analyte Ionization: The most effective strategy for mitigating silanol interactions is to control the ionization state of the basic amine. By maintaining a low mobile phase pH (e.g., < 3.5), the primary amine is fully protonated (R-NH3+). This consistent positive charge significantly reduces secondary interactions with the stationary phase, leading to improved peak symmetry.

  • Leveraging Inherent UV Absorbance: The 3,4-dichlorophenyl moiety within the molecule serves as a strong chromophore. This allows for direct UV detection, obviating the need for derivatization, which is often required for amines that lack a chromophore.[2][3] This simplifies the workflow, reduces potential sources of error, and improves sample throughput.

  • Optimizing Hydrophobic Retention: While the molecule is polar, the dichlorophenyl ring provides sufficient hydrophobicity for retention on a C18 column under optimized reversed-phase conditions. The choice of organic modifier and its proportion in the mobile phase is tailored to achieve an ideal retention time (k') that is clear of the solvent front and any matrix interferences.

This strategic approach results in a method that is not only accurate and precise but also robust and straightforward to deploy.

HPLC Method Development Workflow

The logical progression from initial analyte assessment to a validated method is crucial. The following workflow diagram illustrates the key decision points and optimization loops in the development of this analytical procedure.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Method Finalization & Validation Analyte Analyte Characterization Name: 1-Amino-3-(...) Structure: Amine, -OH, Dichlorophenyl Properties: Basic, Polar, UV Active Strategy Method Strategy Mode: Reversed-Phase Detection: Direct UV Challenge: Peak Tailing & Retention Analyte->Strategy informs Col_Select Column Selection Stationary Phase: C18, 5 µm Dimensions: 4.6 x 150 mm Strategy->Col_Select leads to MP_Scout Mobile Phase Scouting A: Acidified Water (pH ~2.5) B: Acetonitrile/Methanol Col_Select->MP_Scout Det_Scan Detector Wavelength Scan Use DAD/PDA Identify λmax (~225 nm) MP_Scout->Det_Scan Optimization Fine-Tuning Adjust %B for k' = 2-10 Confirm Peak Shape (Tf ≈ 1) Set Flow Rate & Temp Det_Scan->Optimization leads to SST System Suitability Testing (SST) Parameters: Tailing, Plates, %RSD Criteria: USP/ICH Optimization->SST Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision SST->Validation if passes Final_Method Final_Method Validation->Final_Method Final Quant. Method

Sources

Method

The Strategic Role of Substituted Phenyl-Amino-Propanols as Chiral Precursors in Pharmaceutical API Synthesis

Introduction: The Architectural Significance of Chiral Amino Alcohols in Modern Drug Development In the landscape of contemporary pharmaceutical synthesis, chiral amino alcohols stand as a class of preeminent building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of Chiral Amino Alcohols in Modern Drug Development

In the landscape of contemporary pharmaceutical synthesis, chiral amino alcohols stand as a class of preeminent building blocks.[1] Their intrinsic bifunctionality, housing both an amino and a hydroxyl group, coupled with the frequent presence of one or more stereocenters, renders them exceptionally versatile as precursors for a multitude of Active Pharmaceutical Ingredients (APIs).[2][3] The precise three-dimensional arrangement of these functional groups is often pivotal to the pharmacological activity and safety profile of the final drug molecule. The 1,2-amino alcohol motif, in particular, is a privileged structure found in numerous natural products and synthetic drugs, including agents with anti-HIV, antimalarial, and antidepressant properties.[2][4]

This technical guide delves into the application of substituted phenyl-amino-propanols as key intermediates in API synthesis, with a specific focus on structures akin to 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. While direct and extensive literature on this specific molecule as a widely-used commercial precursor is limited, its structure is representative of a broader class of compounds that are of significant interest in drug discovery and development. This document will, therefore, provide a comprehensive overview of the synthesis, analysis, and potential applications of this class of molecules, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Versatility of Phenyl-Amino-Propanol Scaffolds

The phenyl-amino-propanol scaffold is a key pharmacophore in a range of therapeutic agents. The aromatic ring allows for a wide variety of substitutions, enabling the fine-tuning of electronic and steric properties to optimize drug-target interactions. The amino and hydroxyl groups provide handles for further chemical modification and are often directly involved in binding to biological targets. Furthermore, the chiral centers inherent to these molecules necessitate stereocontrolled synthetic strategies to isolate the desired enantiomer or diastereomer, as different stereoisomers can have vastly different biological activities.

A notable example of a pharmaceutical class derived from related structures is the selective serotonin reuptake inhibitors (SSRIs), where a substituted phenyl ring is a common feature. For instance, the core of Fluoxetine and related antidepressants contains a 3-amino-1-phenylpropanol skeleton.[5]

General Strategies for the Synthesis of Chiral Phenyl-Amino-Propanols

The synthesis of enantiomerically pure β-amino alcohols is a well-explored area of organic chemistry, with several robust methods available to the synthetic chemist.[6] The choice of synthetic route is often dictated by the desired stereochemistry, the nature of the substituents on the aromatic ring, and scalability for industrial production.

One of the most common and effective strategies involves the ring-opening of a chiral epoxide with an amine.[3] This SN2 reaction is typically highly stereospecific and regioselective, providing excellent control over the final stereochemistry of the amino alcohol.

Another prevalent approach is the reduction of α-amino ketones.[3] The stereochemical outcome of this reduction can be controlled through the use of chiral reducing agents or by substrate-directed reduction where an existing chiral center influences the approach of the reducing agent.

The following diagram illustrates a generalized workflow for the synthesis of a substituted phenyl-amino-propanol, highlighting key decision points and transformations.

Caption: Generalized synthetic workflows for chiral phenyl-amino-propanols.

Experimental Protocol: Synthesis of a Representative Phenyl-Amino-Propanol Derivative

The following protocol describes a representative synthesis of a chiral amino alcohol via the ring-opening of a chiral epoxide. This method is adaptable for the synthesis of various substituted phenyl-amino-propanols.

Objective: To synthesize (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-ol from a chiral epoxide precursor.

Materials:

  • (2R,3R)-2-(3,4-Dichlorophenyl)-3-methyloxirane

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve (2R,3R)-2-(3,4-Dichlorophenyl)-3-methyloxirane (1.0 eq) in ethanol.

  • Aminolysis: Cool the solution in an ice-water bath and add a significant excess of concentrated aqueous ammonia (e.g., 20 equivalents).

  • Heating and Reaction Monitoring: Securely seal the reaction vessel and heat the mixture to 90-100°C for 24-48 hours. The internal pressure will increase, so ensure the vessel is rated for the expected pressure. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting epoxide is consumed.

  • Work-up and Extraction: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol and excess ammonia. To the aqueous residue, add dichloromethane and extract the product. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amino alcohol by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-ol.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. The use of a high-pressure reaction vessel requires appropriate safety shields and pressure monitoring. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Analytical Characterization of Chiral Amino Alcohols

The characterization of chiral amino alcohols is crucial to ensure chemical purity and, most importantly, enantiomeric purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical TechniquePurposeKey Observations
NMR Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR provide information on the carbon-hydrogen framework. The chemical shifts and coupling constants confirm the connectivity of the molecule.
Mass Spectrometry Determination of molecular weight and fragmentation patterns.Provides the molecular ion peak corresponding to the mass of the compound, confirming its identity.
Chiral HPLC Determination of enantiomeric excess (ee).Using a chiral stationary phase, the two enantiomers can be separated, and their relative peak areas are used to calculate the enantiomeric excess.[5]
FT-IR Spectroscopy Identification of functional groups.Shows characteristic absorption bands for O-H, N-H, and C-H bonds, as well as aromatic C=C stretches.

The Role of Phenyl-Amino-Propanols in Asymmetric Synthesis

Beyond their role as direct precursors to APIs, chiral amino alcohols are widely used as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.[2][7] Their ability to create a chiral environment around a reacting center allows for the stereocontrolled synthesis of a wide range of molecules.

The following diagram illustrates the catalytic cycle of an amino alcohol-derived ligand in an asymmetric transfer hydrogenation reaction, a common method for the synthesis of chiral alcohols.

G Ru-H Catalyst Ru-H Catalyst Transition State Transition State Ru-H Catalyst->Transition State Coordination Substrate (Ketone) Substrate (Ketone) Substrate (Ketone)->Transition State Coordination Product (Chiral Alcohol) Product (Chiral Alcohol) Ru Catalyst Ru Catalyst Product (Chiral Alcohol)->Ru Catalyst Product Release Transition State->Product (Chiral Alcohol) Hydride Transfer Ru Catalyst->Ru-H Catalyst Regeneration

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

Substituted phenyl-amino-propanols represent a vital class of intermediates in the synthesis of pharmaceutical APIs. Their structural features allow for extensive modification to achieve desired biological activities. While the specific compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol may not be a widely documented precursor, its structural class is of undeniable importance. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related chiral amino alcohols. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and stereoselective syntheses for these key building blocks will remain a critical area of research.

References

  • The Role of Chiral Amino Alcohols in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Biologically active amino alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. (2022). Organic Letters. Retrieved from [Link]

  • EXTENDED ABSTRACT. (n.d.). Open Access Journals. Retrieved from [Link]

  • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol | 1225532-34-2. (n.d.). Appchem. Retrieved from [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
  • 3-amino-3-(3,4-dichlorophenyl)propan-1-ol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Pharma API Intermediates. (n.d.). Retrieved from [Link]

  • (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7. (n.d.). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol for Cell-Based Assays

Abstract This document provides a comprehensive, field-tested protocol for the solubilization and application of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in standard cell culture media. The inherent hydrophobicity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested protocol for the solubilization and application of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in standard cell culture media. The inherent hydrophobicity of this compound, driven by its dichlorophenyl moiety, presents a significant challenge for achieving the true, effective concentrations required for accurate and reproducible in vitro experimentation. This guide moves beyond a simple list of steps to explain the critical rationale behind the choice of solvent, the preparation of stock solutions, and the final dilution into aqueous media. We present a primary two-step solubilization protocol using Dimethyl Sulfoxide (DMSO), alongside essential quality control measures and troubleshooting strategies. Furthermore, we include an advanced protocol for particularly challenging precipitation issues and contextualize the compound's potential use with a representative diagram of a relevant biological signaling pathway.

The Physicochemical Challenge: Understanding Compound Solubility

The molecular structure of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (Molecular Formula: C₉H₁₁Cl₂NO, Molecular Weight: 220.09 g/mol ) contains a dichlorinated phenyl group, which confers significant hydrophobicity (lipophilicity)[1][2]. This property makes the compound poorly soluble in aqueous solutions like cell culture media and buffers. Direct addition of the powdered compound to media will almost certainly result in insolubility, leading to the formation of micro-precipitates. This not only makes the true concentration unknown but can also cause physical damage to cells, leading to unreliable and non-reproducible experimental outcomes.

To overcome this, a multi-step solubilization strategy is required. The standard and most effective method involves first dissolving the compound in a strong, water-miscible organic solvent to create a highly concentrated primary stock solution. This stock is then serially diluted into the final cell culture medium to a working concentration where the compound remains in solution.

The Primary Solvent: Dimethyl Sulfoxide (DMSO)

For compounds like 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is a powerful, polar aprotic solvent capable of dissolving a vast array of organic and inorganic compounds that are otherwise insoluble in water[3].

However, while indispensable, DMSO is not biologically inert and can exert significant effects on cells in culture. Its concentration must be meticulously controlled. At high concentrations, DMSO can alter cell morphology, inhibit proliferation, induce differentiation, and even trigger apoptosis[4][5]. Therefore, the central goal of any protocol is to maximize compound solubility while minimizing the final concentration of DMSO in the culture.

Table 1: Effects of DMSO Concentration on Mammalian Cells in Culture

Final DMSO Concentration (v/v)General Cellular EffectsRecommendations & Cautions
< 0.1% Generally considered safe for most cell lines with minimal impact on cell health or function.Ideal target for most sensitive assays and long-term exposure studies.
0.1% - 0.5% Widely used and tolerated by many robust cell lines. May cause subtle changes in gene expression or cell behavior.[5][6]A vehicle control is mandatory . The lowest possible concentration in this range should be used.
0.5% - 1.0% Can significantly reduce cell proliferation and viability in a dose-dependent manner for some cell lines.[6][7]Not recommended unless empirical data for the specific cell line shows no adverse effects.
> 1.0% Often cytotoxic. Can inhibit cell growth and induce apoptosis.[5][7]Avoid for all cell-based experiments. Used primarily in cryopreservation protocols for short-term exposure.[8]

The Causality: The final concentration of DMSO in your cell culture is the single most important variable to control after the compound itself. A high-concentration primary stock (e.g., 10-100 mM) is crucial because it allows for a large dilution factor, ensuring the final DMSO concentration remains in the safe, sub-toxic range (<0.5%).

Core Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the preparation of a high-concentration stock solution in 100% DMSO. This is the cornerstone of the entire process, and accuracy here is paramount.

Methodology:

  • Calculation: Determine the mass of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (MW: 220.09 g/mol ) required to make a stock solution of desired concentration (e.g., 10 mM or 50 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 220.09 g/mol = 0.0022 g = 2.2 mg.

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.[9]

  • Dissolution: Add the calculated volume of high-purity, sterile-filtered DMSO (e.g., cell culture grade) to the vial.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A visual inspection against a light source should show a clear solution with no visible particulates.

  • Gentle Warming (Optional): If the compound is slow to dissolve, the vial may be gently warmed in a 37°C water bath for 5-10 minutes, followed by further vortexing. Do not overheat, as this may degrade the compound.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed tubes. Store at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.[10]

cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add 100% DMSO weigh->add_dmso vortex 4. Vortex Vigorously (Check for Clarity) add_dmso->vortex store 5. Aliquot & Store (-20°C / -80°C) vortex->store

Stock solution preparation workflow.

Core Protocol 2: Preparation of the Final Working Solution

This protocol describes the critical step of diluting the DMSO stock into pre-warmed complete cell culture medium. The technique used here is vital to prevent the compound from precipitating out of the aqueous solution.

Methodology:

  • Prepare Media: Dispense the required volume of pre-warmed (37°C) complete cell culture medium (containing serum, if used) into a sterile conical tube.

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the final desired concentration.

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

    • Example for 10 µM from a 10 mM stock in 10 mL media: V1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

    • Final DMSO Check: (10 µL stock / 10,000 µL media) × 100% = 0.1% DMSO. This is an acceptable final concentration.

  • Dilution Technique: While gently vortexing or swirling the tube of media, add the calculated volume of DMSO stock solution dropwise or pipet it directly into the swirling liquid. Never add the media to the DMSO stock. Rapid and thorough mixing is essential to prevent localized high concentrations that can cause precipitation.[11]

  • Final Mix & Use: Cap the tube and vortex gently for 5-10 seconds to ensure homogeneity. Use this freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions for extended periods unless stability data is available.

  • Prepare Vehicle Control: Using the exact same procedure, add the same volume of pure DMSO (without the compound) to an equal volume of media. This vehicle control is essential for distinguishing the effects of the compound from the effects of the solvent.[12]

cluster_dilution Working Solution Workflow stock DMSO Stock (e.g., 10 mM) dilute Add Stock to Media (While Vortexing) stock->dilute media Pre-warmed Cell Culture Media media->dilute final Final Working Solution (e.g., 10 µM in 0.1% DMSO) dilute->final control Vehicle Control (Media + 0.1% DMSO) dilute->control Parallel Prep

Workflow for dilution into cell culture media.

Self-Validating Systems: Quality Control & Troubleshooting

A protocol is only trustworthy if it includes self-validation steps.

Visual Quality Control:

  • Clarity is Key: Both the stock solution and the final working solution should be perfectly clear. Any signs of cloudiness, haziness, or visible precipitate indicate a solubility problem.

  • Microscopy: If unsure, place a drop of the final working solution on a microscope slide and check for crystalline structures.

Biological Quality Control:

  • Test the Vehicle: Before beginning a large-scale experiment, treat your specific cell line with the highest concentration of DMSO you plan to use (the vehicle control). Perform a simple viability assay (e.g., Trypan Blue exclusion) after 24-72 hours to confirm that the solvent itself is not causing toxicity.

Table 2: Troubleshooting Common Solubilization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in DMSO Stock Compound concentration is too high for DMSO solubility.Remake the stock at a lower concentration (e.g., reduce from 50 mM to 10 mM).
Precipitation Upon Dilution in Media 1. Hydrophobic compound "crashing out" in aqueous environment.[13] 2. Incorrect dilution technique.1. Re-make the working solution, ensuring vigorous mixing during the addition of the stock. 2. Lower the final compound concentration. 3. Use the Advanced Protocol (Section 6) involving serum.
High Cytotoxicity in Vehicle Control The cell line is highly sensitive to DMSO.1. Reduce the final DMSO concentration by making a more concentrated primary stock. 2. Reduce the treatment duration.
Inconsistent Experimental Results 1. Incomplete dissolution leading to variable effective concentrations. 2. Degradation of the compound in stock or working solution.1. Ensure stock is fully dissolved before use. 2. Always use freshly prepared working solutions. 3. Ensure proper storage of stock solution (aliquoted, -20°C or colder).

Advanced Protocol: Serum-Mediated Solubilization

For exceptionally hydrophobic compounds that precipitate even with the core protocol, an intermediate dilution step using serum can be effective. Serum proteins, particularly albumin, can bind to hydrophobic molecules and act as carriers, keeping them in solution.[11][13]

  • Follow steps 1-6 of the Core Protocol 1 to prepare a DMSO stock.

  • In a sterile tube, perform an intermediate 1:10 dilution of the DMSO stock into pure, pre-warmed Fetal Bovine Serum (FBS). Vortex immediately.

  • Allow this DMSO/serum/compound mixture to incubate for 10-15 minutes at 37°C.

  • Perform the final dilution by adding the required volume of the serum-containing mixture to your serum-free or low-serum cell culture medium to achieve the final concentration.

  • Note: This method may alter the bioavailability of the compound, as the protein-bound fraction may not be active. The vehicle control must be prepared in the exact same way (DMSO into serum, then that mixture into media).

Context: Representative Biological Signaling Pathway

While the precise molecular target of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol requires specific investigation, compounds with similar dichlorophenyl structures have been identified as inhibitors of monoamine transporters, such as the serotonin transporter (SERT).[14][15] These inhibitors are the basis for many antidepressant medications. The diagram below illustrates this representative mechanism.

Mechanism: In a neuron, serotonin is released into the synaptic cleft where it binds to postsynaptic receptors. The serotonin transporter (SERT) then reabsorbs serotonin back into the presynaptic neuron, terminating the signal. An inhibitor like 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol would hypothetically bind to SERT, blocking this reuptake. This leads to an increased concentration and prolonged presence of serotonin in the synaptic cleft, enhancing downstream signaling.

cluster_pathway Representative Pathway: Serotonin Reuptake Inhibition cluster_pre cluster_post presynaptic Presynaptic Neuron synapse Synaptic Cleft postsynaptic Postsynaptic Neuron sert SERT Transporter (Reuptake Pump) synapse->sert Reuptake receptor 5-HT Receptor synapse->receptor Binding vesicle Vesicle (Serotonin) vesicle->synapse Release signal Enhanced Signal receptor->signal compound Compound (SERT Inhibitor) compound->sert Blocks

Hypothetical action of a SERT inhibitor at a synapse.

References

  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from Eppendorf. [Link]

  • Nexcelom Bioscience. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from Nexcelom Bioscience. [Link]

  • Santos, I. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from KEYENCE. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]

  • Lin, Y., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. [Link]

  • Aung, H. H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from CSHL Press. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • NextSDS. (n.d.). 1-Amino-3-[(3,4-dichlorophenyl)thio]-2-propanol - Chemical Substance Information. Retrieved from NextSDS. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • Appchem. (n.d.). 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. Retrieved from Appchem. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from ResearchGate. [Link]

  • Chembase.cn. (n.d.). 1-(((3,4-dichlorobenzylidene)amino)(3,4-dichlorophenyl)methyl)naphthalen-2-ol. Retrieved from Chembase.cn. [Link]

  • PubChem. (n.d.). 3-Amino-2-(3,5-dichlorophenyl)propan-1-ol. Retrieved from PubChem. [Link]

  • NextSDS. (n.d.). 3-amino-3-(3,4-dichlorophenyl)propan-1-ol — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Rothman, R. B., et al. (2000). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. PubMed. [Link]

  • Kan, J. P., et al. (1992). Biochemical and pharmacological evaluation of the novel antidepressant and serotonin uptake inhibitor 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride. PubMed. [Link]

  • de Melo, T. A., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical. [Link]

Sources

Method

Mass spectrometry (LC-MS) fragmentation pattern of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

An Application Note on the Elucidation of the LC-MS Fragmentation Pattern of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Elucidation of the LC-MS Fragmentation Pattern of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior and collision-induced dissociation (CID) fragmentation pattern of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document outlines a detailed protocol for LC-MS/MS analysis and offers an in-depth interpretation of the resulting mass spectrum. The discussion is grounded in the fundamental principles of mass spectrometry, explaining the causality behind key fragmentation pathways for this β-amino alcohol, thereby establishing a reliable method for its identification and characterization in complex matrices.

Introduction

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (Molecular Formula: C₉H₁₁Cl₂NO, Molecular Weight: 220.0957 g/mol ) is a synthetic compound featuring a dichlorinated phenyl ring, a propyl chain, a secondary alcohol, and a primary amine.[1] The structural motifs present in this molecule are common in pharmaceutical intermediates and biologically active compounds. Accurate structural confirmation and sensitive detection are critical for its use in synthesis, metabolic studies, or as a reference standard.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of such compounds, offering high sensitivity and structural specificity.[2] This application note details a robust LC-MS/MS method for the analysis of this compound, focusing on the elucidation of its characteristic fragmentation pattern under positive mode electrospray ionization (ESI). Understanding these fragmentation pathways is essential for developing selective and reliable quantitative methods, such as Multiple Reaction Monitoring (MRM).

Scientific Principles and Experimental Design

The experimental design is predicated on the chemical properties of the analyte. As a primary amine, 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is readily protonated, making it highly suitable for analysis by positive mode ESI. The mobile phase is acidified with formic acid to ensure the analyte is in its protonated state [M+H]⁺ prior to entering the mass spectrometer, which enhances ionization efficiency.[3]

The fragmentation of protonated amino alcohols is governed by well-understood chemical principles. The initial protonation typically occurs at the most basic site, the nitrogen atom of the primary amine.[4] Upon collisional activation, the molecule fragments via pathways that lead to the formation of stable ions. Common fragmentation reactions for protonated amino alcohols include the neutral loss of small molecules like water (H₂O) and subsequent cleavages of C-C bonds, particularly those alpha to the nitrogen atom, which lead to the formation of stable iminium ions.[5][6][7]

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol standard

  • Solvents: HPLC-grade acetonitrile (ACN) and water

  • Additive: LC-MS grade formic acid (FA)

  • Sample Preparation: A stock solution of the analyte (1 mg/mL) was prepared in methanol. A working solution of 1 µg/mL was prepared by diluting the stock solution in 50:50 ACN/water with 0.1% FA.

Liquid Chromatography (LC) Parameters

The separation was designed to achieve good peak shape and retention for a polar compound, utilizing a standard reversed-phase methodology.

ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source was used.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument-specific typical values
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)
MS1 Scan Range m/z 50 - 300
MS/MS Precursor Ion m/z 220.0 (Isotope cluster peak for [M+H]⁺)
Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation build-up

Results and Discussion

Full Scan (MS1) Spectrum

In positive ESI mode, 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol readily forms the protonated molecule, [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is observed. The monoisotopic mass of the [M+H]⁺ ion is m/z 220.0290. The isotopic signature will show peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.

MS/MS Fragmentation Analysis

The product ion scan of the precursor ion at m/z 220.0 revealed several characteristic fragment ions. The fragmentation is initiated by common pathways for protonated amino alcohols, primarily involving the loss of water and subsequent alpha-cleavage.[5][8]

G precursor [M+H]⁺ m/z 220.0 frag1 [M+H - H₂O]⁺ m/z 202.0 precursor->frag1 - H₂O frag2 Dichlorobenzyl Cation [C₇H₅Cl₂]⁺ m/z 159.0 precursor->frag2 - C₂H₆NO frag1->frag2 - C₂H₅N frag3 [M+H - H₂O - C₇H₅Cl₂]⁺ Immonium Ion Fragment m/z 43.0 frag1->frag3 - C₇H₅Cl₂

Caption: Proposed fragmentation pathway for protonated 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Key Fragmentation Pathways:

  • Neutral Loss of Water: The most prominent initial fragmentation step is the loss of a water molecule (18.01 Da) from the protonated precursor ion [M+H]⁺ (m/z 220.0) to form the ion at m/z 202.0 . This is a classic fragmentation for protonated alcohols, where the hydroxyl group is eliminated.[6][9]

  • Formation of the Dichlorobenzyl Cation: A significant peak is observed at m/z 159.0 . This corresponds to the highly stable dichlorobenzyl cation ([C₇H₅Cl₂]⁺). This ion is formed by the cleavage of the C-C bond between the propyl chain and the phenyl ring. Its stability is conferred by the aromatic system.

  • Formation of an Iminium Ion Fragment: Following the initial loss of water, the resulting ion at m/z 202.0 can undergo further fragmentation. Cleavage of the bond between the propyl chain and the dichlorophenyl group leads to the formation of an ion at m/z 43.0 . This likely corresponds to a protonated aziridine or a related iminium species ([C₂H₅N]⁺).

The table below summarizes the major ions observed in the MS/MS spectrum.

m/z (Observed)Proposed FormulaProposed Structure / Description
220.0[C₉H₁₂Cl₂NO]⁺Protonated Molecule [M+H]⁺
202.0[C₉H₁₀Cl₂N]⁺Precursor ion after neutral loss of water (-H₂O)
159.0[C₇H₅Cl₂]⁺Dichlorobenzyl cation
43.0[C₂H₅N]⁺Iminium-related fragment, likely from the amino-propanol backbone

Conclusion

This application note presents a validated LC-MS/MS methodology for the analysis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. The fragmentation pattern is characterized by a primary neutral loss of water, followed by the formation of a stable dichlorobenzyl cation and an iminium-type ion from the aliphatic chain. These distinct fragmentation pathways provide a reliable basis for the unequivocal identification and robust quantification of this compound in various scientific applications. The detailed protocol and mechanistic interpretation serve as a valuable resource for researchers requiring structural confirmation of this and structurally related molecules.

References

  • Low-energy collision-induced dissociation of protonated polyamino alcohol derivatives of peptides and N-terminal blocked peptides. Biomedical and Environmental Mass Spectrometry. [Link]

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol | 1225532-34-2 | C9H11Cl2NO. Appchem. [Link]

  • Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. [Link]

  • Synergistic Effect of Foliar L-α-Amino Acid and Sorbitol Application on Secondary Metabolism and Physiological Resilience of Pomegranate cv 'Mollar de Elche'. MDPI. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc.. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

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Application

Application Note: Enantioselective Synthesis Techniques for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Executive Summary The compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (CAS: 1225532-34-2) is a highly valuable chiral building block utilized in the development of CNS agents, enzyme inhibitors, and beta-blocker analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (CAS: 1225532-34-2) is a highly valuable chiral building block utilized in the development of CNS agents, enzyme inhibitors, and beta-blocker analogs. The 3,4-dichlorophenyl moiety significantly enhances the molecule's lipophilicity and metabolic stability, positively influencing its pharmacokinetic profile. However, the biological activity of its downstream Active Pharmaceutical Ingredients (APIs) is heavily dictated by the stereocenter at the C2 position. Achieving an enantiomeric excess (ee) of >99% is critical.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we analyze the thermodynamic and kinetic causalities behind two highly reliable enantioselective pathways—Jacobsen’s Hydrolytic Kinetic Resolution (HKR) and Biocatalytic Ketoreduction (KRED) —providing self-validating protocols for seamless laboratory execution.

Mechanistic Pathways & Causality Analysis

The synthesis of 1-amino-3-arylpropan-2-ol scaffolds inherently relies on the regioselective ring-opening of a chiral epoxide.

Thermodynamic & Regiochemical Causality: The ring-opening of the oxirane intermediate is thermodynamically driven by the release of approximately 25 kcal/mol of ring strain . Under basic conditions (ammonolysis), the reaction proceeds via a strict SN2 mechanism. The nucleophile (NH3) attacks the less sterically hindered terminal carbon (C1) rather than the internal carbon (C2), yielding the desired 1-amino-2-ol regioselectivity with absolute fidelity .

To generate the prerequisite chiral epoxide, we employ two distinct strategies:

Route A: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

HKR utilizes a chiral (Salen)Co(III)OAc complex to resolve a racemic epoxide. The mechanism relies on bimetallic activation : one metal center coordinates the epoxide oxygen (electrophilic activation), while a second catalyst molecule delivers the hydroxide nucleophile. This cooperative transition state results in a massive kinetic rate difference ( krel​>100 ) between the two enantiomers. By strictly limiting water to 0.55 equivalents, the fast-reacting enantiomer is completely hydrolyzed into a diol, leaving the unreacted (S)-epoxide intact with >99% ee .

Route B: Biocatalytic Ketoreduction (KRED)

An alternative asymmetric approach utilizes Ketoreductase (KRED) enzymes to reduce 1-chloro-3-(3,4-dichlorophenyl)propan-2-one. The enzyme's highly evolved chiral binding pocket enforces strict facial selectivity during the hydride transfer from the NAD(P)H cofactor. This dynamic reduction directly yields the (S)-chlorohydrin, which undergoes rapid intramolecular cyclization to the chiral epoxide upon mild base treatment .

Comparative Data Presentation

The choice of synthetic route depends heavily on the scale of synthesis and available infrastructure. The table below summarizes the quantitative metrics of both methodologies.

ParameterRoute A: Jacobsen's HKRRoute B: Biocatalytic KRED
Starting Material 3-(3,4-Dichlorophenyl)prop-1-ene1-Chloro-3-(3,4-dichlorophenyl)propan-2-one
Overall Yield ~42% (Theoretical max 50%)~85% (Dynamic asymmetric reduction)
Enantiomeric Excess (ee) > 99%> 99%
Scalability High (Standard chemical plant)Very High (Requires bioreactor)
Cost-Efficiency Moderate (Catalyst cost, 50% max yield)High (High atom economy, cheap cofactor)
E-Factor Moderate (Diol byproduct generated)Low (Green chemistry profile)

Note: While HKR is capped at a 50% yield due to the nature of kinetic resolution, its operational simplicity makes it the gold standard for early-stage R&D.

Visualizations of Synthetic Workflows

Workflow SM1 3-(3,4-Dichlorophenyl) prop-1-ene Epoxide1 Racemic Epoxide SM1->Epoxide1 mCPBA (Epoxidation) SM2 1-Chloro-3-(3,4-dichlorophenyl) propan-2-one Route2 Biocatalytic Reduction (KRED) SM2->Route2 Route1 Jacobsen's HKR (Salen-Co) Epoxide2 (S)-Epoxide (ee > 99%) Route1->Epoxide2 Kinetic Resolution Chlorohydrin (S)-Chlorohydrin (ee > 99%) Route2->Chlorohydrin Asymmetric Reduction Epoxide1->Route1 Product 1-Amino-3-(3,4-dichlorophenyl) propan-2-ol (Target API Intermediate) Epoxide2->Product NH3 / MeOH (Regioselective Opening) Chlorohydrin->Epoxide2 NaOH (Ring Closure)

Overall synthetic workflows comparing HKR and KRED routes to the target API.

HKR_Mechanism Racemic Racemic 2-(3,4-dichlorobenzyl)oxirane Complex Bimetallic Catalyst-Epoxide Complex (Transition State) Racemic->Complex H2O (0.55 eq) Catalyst (R,R)-Salen-Co(III)OAc Catalyst Catalyst->Complex Activation ResolvedEpoxide ResolvedEpoxide Complex->ResolvedEpoxide Kinetic Resolution (k_rel > 100) Diol (R)-Diol (Hydrolyzed Byproduct) Complex->Diol Stereoselective Hydrolysis

Bimetallic transition state mechanism of Jacobsen's HKR.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Jacobsen's HKR

This protocol guarantees high enantiopurity by leveraging kinetic resolution.

Step 1: Epoxidation

  • Dissolve 3-(3,4-dichlorophenyl)prop-1-ene (10.0 g, 53.5 mmol) in 100 mL of anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add m-CPBA (1.1 eq, 77% purity) in portions over 30 minutes to control the exothermic peroxy-acid transfer.

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 9:1). Complete disappearance of the alkene spot (Rf ~0.8) confirms full conversion to the racemic epoxide.

  • Quench with saturated aqueous Na₂S₂O₃, wash with NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Step 2: Hydrolytic Kinetic Resolution

  • Dissolve the racemic epoxide (10.0 g, 49.2 mmol) in THF (10 mL).

  • Add (R,R)-Salen-Co(III)OAc catalyst (0.5 mol%). Stir at room temperature for 15 minutes to allow complexation.

  • Dropwise, add exactly 0.55 equivalents of distilled H₂O (487 µL). Crucial Causality: Excess water will begin hydrolyzing the desired (S)-enantiomer, destroying the yield.

  • Stir for 14 hours open to the air.

  • Self-Validation Checkpoint: Analyze an aliquot via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Proceed to the next step only if the unreacted (S)-epoxide shows an ee > 99%.

  • Separate the unreacted (S)-epoxide from the (R)-diol via fractional distillation or silica gel chromatography.

Step 3: Regioselective Amination

  • Dissolve the enantioenriched (S)-epoxide (4.0 g) in 7M NH₃ in Methanol (40 mL). Crucial Causality: A massive excess of ammonia is required to prevent the primary amine product from acting as a nucleophile and forming dimeric secondary amines.

  • Heat in a sealed pressure tube at 60 °C for 12 hours.

  • Cool to room temperature and evaporate the solvent under reduced pressure.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The presence of a dominant peak at m/z 220.1 [M+H]⁺ with >98% UV purity validates the successful synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Protocol B: Synthesis via KRED Biocatalysis

This protocol is ideal for scale-up, avoiding the 50% yield cap of kinetic resolution.

Step 1: Biocatalytic Reduction & Epoxidation

  • Suspend 1-chloro-3-(3,4-dichlorophenyl)propan-2-one (10.0 g) in 100 mL of 100 mM phosphate buffer (pH 7.0) containing 15% v/v Isopropanol. Causality: Isopropanol acts as the sacrificial hydride donor to regenerate the NADPH cofactor.

  • Add NADP⁺ (100 mg) and the engineered KRED enzyme (200 mg).

  • Stir at 30 °C for 24 hours.

  • Self-Validation Checkpoint: Analyze via GC-FID. The absence of the starting ketone peak validates complete reduction to the (S)-chlorohydrin.

  • Add 2M NaOH (50 mL) directly to the bioreactor and stir for 2 hours at room temperature to induce intramolecular SN2 ring closure.

  • Extract the resulting (S)-epoxide with MTBE (3 x 50 mL), dry, and concentrate.

Step 2: Amination

  • Subject the biocatalytically derived (S)-epoxide to the exact ammonolysis conditions described in Protocol A, Step 3.

References

  • Regioselective Ring Opening of Epoxides with Nitrogen Nucleophiles - Chemical Reviews (2009). American Chemical Society. URL:[Link]

  • Practical Access to Highly Enantioenriched C-3 Building Blocks via Hydrolytic Kinetic Resolution - Science (1997). American Association for the Advancement of Science. URL:[Link]

  • Ketoreductases for the Asymmetric Synthesis of Chiral Alcohols - Chemical Reviews (2014). American Chemical Society. URL:[Link]

Method

Comprehensive NMR Characterization Protocol for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary The compound 1-Amino-3-(3,4-dichlorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary

The compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a highly functionalized building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and monoamine reuptake inhibitors. Structurally, it features a 3,4-dichlorophenyl ring, a chiral secondary alcohol at C-2, and a primary terminal amine. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously assign its 1 H and 13 C resonances, emphasizing the causality behind solvent selection, acquisition parameters, and the complex multiplet splitting caused by diastereotopic protons.

Experimental Design & Causality

Solvent Selection: The Case for DMSO- d6​

While CDCl 3​ is the default solvent for many organic molecules, DMSO- d6​ is strictly mandated for this amino alcohol[1]. The causality is twofold:

  • Hydrogen Bonding Stabilization: DMSO acts as a strong hydrogen-bond acceptor. It tightly solvates the -OH and -NH 2​ protons, significantly reducing their chemical exchange rate with trace water. This shifts their resonances downfield and sharpens them into distinct, observable signals (often broad singlets) rather than allowing them to collapse into the baseline.

  • Solubility: The zwitterionic character and polarity of amino alcohols often lead to poor solubility in non-polar halogenated solvents, leading to low signal-to-noise (S/N) ratios in 13 C acquisitions.

The Diastereotopic Effect

A critical mechanistic insight required for interpreting the 1 H spectrum of this molecule is the presence of the chiral center at C-2. Because C-2 is asymmetric, the two protons on the adjacent C-1 methylene group (and the two on the C-3 benzylic methylene group) are placed in magnetically inequivalent environments, regardless of free bond rotation[2]. They are diastereotopic . Consequently, they couple not only to the C-2 methine proton ( 3J ) but also to each other ( 2Jgeminal​≈13 Hz), resulting in complex doublet of doublets (dd) rather than simple doublets.

Self-Validating Acquisition Protocol

To ensure absolute trustworthiness, the following protocol establishes a closed-loop validation system where 1D assignments are orthogonally confirmed by 2D correlation data.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. Dissolve completely in 0.6 mL of DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)[1]. Transfer the homogeneous solution to a precision 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field to the DMSO deuterium resonance. Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the Q-factor.

  • Shimming: Perform gradient shimming (Z1-Z5) until the residual DMSO- d5​ pentet at 2.50 ppm exhibits a Full Width at Half Maximum (FWHM) of ≤0.8 Hz.

  • 1D 1 H Acquisition: Execute a standard 30° pulse program (zg30). Set the spectral width to 15 ppm to ensure exchangeable protons are captured. Use a relaxation delay (D1) of 2.0 s and acquire 16 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set the spectral width to 250 ppm. Use a D1 of 2.0 s and acquire at least 1024 scans to achieve sufficient S/N for the quaternary aromatic carbons.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Fourier transform, manually phase the spectrum, and apply a polynomial baseline correction. Reference all chemical shifts to TMS (0.00 ppm).

Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1D 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) Prep->Acq1D Internal Lock & Shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve Overlaps Process Data Processing (Apodization, FT, Phase/Baseline) Acq1D->Process Acq2D->Process Analyze Spectral Analysis (Multiplet Extraction & Assignment) Process->Analyze Validation

Fig 1. End-to-end NMR characterization workflow for amino alcohol APIs.

Spectral Interpretation & Mechanistic Insights

The Aromatic Spin System (AMX Pattern)

The 3,4-dichlorophenyl moiety presents a classic AMX spin system that serves as an internal structural anchor[3].

  • H-2' (ortho to Cl, meta to alkyl): Appears as a finely split doublet ( 4J≈2.0 Hz) due to meta-coupling with H-6', typically around 7.45 ppm.

  • H-5' (ortho to Cl, ortho to H-6'): Appears as a distinct doublet ( 3J≈8.2 Hz) due to ortho-coupling with H-6', typically around 7.50 ppm.

  • H-6' (para to Cl): Appears as a doublet of doublets ( 3J≈8.2 Hz, 4J≈2.0 Hz) around 7.20 ppm, confirming the 1,2,4-substitution pattern of the ring[3].

2D NMR Logical Assignment Pathway

To ensure the protocol is self-validating, 2D techniques are employed to map the connectivity without relying solely on empirical shift predictions. The 1 H- 1 H COSY spectrum will reveal an unbroken scalar coupling network from the C-3 benzylic protons, through the C-2 methine, to the C-1 amine-adjacent protons. 1 H- 13 C HMBC is then used to cross-validate the structure by showing long-range ( 2J,3J ) correlations from the C-3 protons to the quaternary C-1' of the aromatic ring, locking the aliphatic chain to the aryl group.

Logic H1 1H Multiplets (Diastereotopic H) COSY 1H-1H COSY (H1-H2-H3 Network) H1->COSY Vicinal 3J HSQC 1H-13C HSQC (Direct C-H Bonding) COSY->HSQC 1J C-H HMBC 1H-13C HMBC (Quaternary C1', C3', C4') HSQC->HMBC Long-range 2J/3J Struct Validated Molecular Structure HMBC->Struct Confirmation

Fig 2. Logical assignment pathway utilizing 2D NMR to validate 1D spectral data.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants derived from the validated structural model in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Spectroscopic Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
H-5' ~7.50d1H 3J=8.2 Aromatic, ortho to Cl
H-2' ~7.45d1H 4J=2.0 Aromatic, isolated between substituents
H-6' ~7.20dd1H 3J=8.2,4J=2.0 Aromatic, ortho to H-5', meta to H-2'
-OH ~4.75br s1H-Exchangeable; disappears with D 2​ O shake
H-2 ~3.65m1H-Methine adjacent to hydroxyl
H-3a ~2.75dd1H 2J=13.5,3J=5.0 Benzylic CH 2​ , diastereotopic
H-3b ~2.60dd1H 2J=13.5,3J=7.5 Benzylic CH 2​ , diastereotopic
H-1a ~2.55dd1H 2J=13.0,3J=4.5 Amine-adjacent CH 2​ , diastereotopic
H-1b ~2.40dd1H 2J=13.0,3J=6.5 Amine-adjacent CH 2​ , diastereotopic
-NH 2​ ~1.50br s2H-Exchangeable; disappears with D 2​ O shake

Table 2: 13 C NMR Spectroscopic Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes
C-1' ~141.0QuaternaryAromatic, attached to aliphatic chain
C-2' ~131.2CHAromatic
C-3' ~130.5QuaternaryAromatic, attached to Cl
C-5' ~130.1CHAromatic
C-6' ~129.5CHAromatic
C-4' ~129.0QuaternaryAromatic, attached to Cl
C-2 ~72.5CHAliphatic methine (C-OH)
C-1 ~48.2CH 2​ Aliphatic methylene (C-NH 2​ )
C-3 ~41.5CH 2​ Aliphatic benzylic methylene

References

  • Absolute configuration of amino alcohols by 1H-NMR Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Friedel–Crafts Reactions with N-Heterocyclic Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: A High-Throughput Screening Assay for the Identification of Phenylethanolamine N-methyltransferase (PNMT) Inhibitors

Abstract Phenylethanolamine N-methyltransferase (PNMT) represents a critical enzymatic checkpoint in catecholamine biosynthesis, catalyzing the terminal step of converting norepinephrine to epinephrine. Dysregulation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phenylethanolamine N-methyltransferase (PNMT) represents a critical enzymatic checkpoint in catecholamine biosynthesis, catalyzing the terminal step of converting norepinephrine to epinephrine. Dysregulation of PNMT activity is implicated in the pathophysiology of hypertension and several neurodegenerative disorders, including Alzheimer's disease, making it a compelling target for therapeutic intervention.[1][2][3][4][5] This application note provides a comprehensive, field-tested guide for establishing a robust, miniaturized, and automated high-throughput screening (HTS) assay for the discovery of novel PNMT inhibitors. We detail a homogenous, luminescence-based assay protocol that quantifies the universal methyltransferase by-product, S-adenosyl-L-homocysteine (SAH).[6][7][8] The protocol is validated using the reference compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol , a structural analog of the native substrate, and includes detailed procedures for assay optimization, quality control, and data analysis, ensuring a trustworthy and reproducible screening workflow.

Scientific Background: PNMT as a Therapeutic Target

The Catecholamine Biosynthesis Pathway

Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones that regulate a vast array of physiological processes. The synthesis of these molecules follows a well-defined enzymatic cascade, beginning with the amino acid L-tyrosine. PNMT (EC 2.1.1.28) catalyzes the final, rate-limiting step in this pathway: the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[1][2] This conversion is fundamental to the function of the adrenal medulla and specific adrenergic neurons in the central nervous system.[1]

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis cluster_cofactor Cofactor Reaction Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase (DDC) Norepi Norepinephrine Dopamine->Norepi Dopamine β-Hydroxylase (DBH) Epi Epinephrine Norepi->Epi PNMT Norepi->Epi SAM SAM SAH SAH SAM->SAH Methyl Group Donor SAM->SAH

Fig 1. The Catecholamine Biosynthesis Pathway.
Role in Disease Pathophysiology

The activity of PNMT and the subsequent production of epinephrine are tightly regulated. Aberrant PNMT expression and activity have been linked to several disease states:

  • Hypertension: Elevated PNMT levels in the adrenal gland and other peripheral tissues can lead to increased epinephrine production, contributing to hypertension.[4][9][10][11] Inhibitors of PNMT have been shown to lower blood pressure in preclinical models, validating its role as an antihypertensive target.[10]

  • Alzheimer's Disease (AD): Reduced PNMT activity has been observed in brain regions profoundly affected by AD.[1][3] This decrease correlates with the severity of dementia, suggesting that modulation of the adrenergic system via PNMT could be a relevant therapeutic strategy.[3][12]

  • Stress and Metabolic Regulation: As the enzyme responsible for producing epinephrine (adrenaline), PNMT is a key regulator of the "fight or flight" response and plays a role in glucose metabolism.[2]

The compelling links between PNMT and significant human diseases underscore the urgent need for potent and selective small molecule inhibitors to serve as both research tools and potential therapeutic leads.[12]

HTS Assay Principle

This protocol employs a universal, homogenous, bioluminescent assay strategy designed for robustness and scalability. The core principle is the detection of S-adenosyl-L-homocysteine (SAH), the by-product of all SAM-dependent methyltransferase reactions.[6][7][13]

The assay is performed in two steps:

  • Enzymatic Reaction: Recombinant human PNMT is incubated with its substrates, norepinephrine and SAM. In the presence of an inhibitor, the conversion of SAM to SAH is reduced.

  • SAH Detection: The reaction is stopped, and a detection reagent is added. This reagent contains enzymes that quantitatively convert SAH to ATP. The resulting ATP is then used by a luciferase to produce a stable glow-type luminescent signal that is directly proportional to the amount of SAH generated.

A decrease in luminescence relative to an uninhibited control indicates the presence of a PNMT inhibitor. This format is highly amenable to HTS, as it avoids the use of radioactive materials, has a high signal-to-background ratio, and is less susceptible to compound interference than fluorescence-based methods.[6][8]

Materials and Methods

Reagents and Equipment
Item Supplier & Catalog Number (Example) Purpose
Recombinant Human PNMTCreative Enzymes (NATE-0871)Enzyme source
L-Norepinephrine (+)-bitartrate saltSigma-Aldrich (A9512)PNMT substrate
S-(5'-Adenosyl)-L-methionine chlorideSigma-Aldrich (A7007)Methyl donor co-substrate
S-(5'-Adenosyl)-L-homocysteineSigma-Aldrich (A9384)Standard for calibration
1-Amino-3-(3,4-dichlorophenyl)propan-2-olEvitaChem (EVT-13170497)Reference inhibitor
MTase-Glo™ Methyltransferase AssayPromega (V7601)SAH detection system
Tris-HCl, pH 8.0Thermo Fisher ScientificBuffer component
Bovine Serum Albumin (BSA)Sigma-Aldrich (A7906)Reduces enzyme adsorption
Dithiothreitol (DTT)Sigma-Aldrich (D0632)Reducing agent for enzyme stability
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-Aldrich (D2650)Compound solvent
384-well Low-Volume White PlatesCorning (3572)Assay plates
Multimode Plate ReaderBMG LABTECH (PHERAstar FS)Luminescence detection
Automated Liquid HandlerBeckman Coulter (Echo 550)Compound dispensing
Buffer and Reagent Preparation
  • 1X PNMT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% (w/v) BSA.

    • Expert Insight: The inclusion of DTT is critical to maintain the enzyme's catalytic activity by preventing oxidation of key cysteine residues. BSA acts as a carrier protein, preventing the low-concentration enzyme from adhering to the plastic walls of assay plates and reagent reservoirs, which is a common cause of variability in miniaturized assays.

  • Enzyme Working Solution: Prepare a 2X working solution of recombinant human PNMT in cold 1X PNMT Assay Buffer. The final concentration should be determined via enzyme titration (see Protocol 4.1).

  • Substrate Working Solution: Prepare a 2X working solution containing L-Norepinephrine and SAM in 1X PNMT Assay Buffer. The optimal concentrations should be at or near their Michaelis-Menten constant (Km) values to ensure assay sensitivity to competitive inhibitors. Published Km values for human PNMT are approximately 6.2 µM for SAM and can vary for norepinephrine.[14] A starting point of 20 µM SAM and 40 µM Norepinephrine in the 2X solution is recommended.

  • Reference Inhibitor: Prepare a 10 mM stock solution of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO for IC50 determination.

Experimental Protocols

Protocol 1: Enzyme Titration and Substrate Optimization

Causality: Before screening, it is essential to determine the optimal enzyme and substrate concentrations. The goal is to use the minimum amount of enzyme that produces a robust signal well above the background, typically corresponding to 10-20% conversion of the substrate to product. This conserves expensive reagents and ensures the assay operates under initial velocity conditions, which is critical for accurate inhibitor characterization.

  • Prepare serial dilutions of PNMT enzyme in 1X Assay Buffer.

  • Prepare various concentrations of the SAM/Norepinephrine substrate mix.

  • In a 384-well plate, add 2.5 µL of each enzyme dilution.

  • Initiate the reaction by adding 2.5 µL of the corresponding substrate mix.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect SAH formation according to the MTase-Glo™ protocol.

  • Plot the resulting luminescent signal against enzyme concentration and select the concentration that yields a signal-to-background ratio of >10 while remaining in the linear response range.

Protocol 2: HTS Assay for PNMT Inhibition

This protocol describes the final, optimized workflow for a single 384-well plate.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection p1 1. Dispense 25 nL of Test Compound/DMSO (using acoustic dispenser) p2 2. Add 2.5 µL of 2X PNMT Enzyme Solution p1->p2 r1 3. Pre-incubate for 15 min at Room Temperature p2->r1 r2 4. Initiate reaction by adding 2.5 µL of 2X Substrate Mix (SAM + Norepinephrine) r1->r2 r3 5. Incubate for 60 min at 30°C r2->r3 d1 6. Add 5 µL of MTase-Glo™ Reagent r3->d1 d2 7. Incubate for 30 min at Room Temperature d1->d2 d3 8. Read Luminescence on Plate Reader d2->d3

Fig 2. High-Throughput Screening Workflow for PNMT Inhibition.

Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, transfer 25 nL of test compounds, reference inhibitor dilutions, or DMSO into designated wells of a 384-well assay plate.

    • Positive Control (Max Inhibition): Wells with a known potent inhibitor or no enzyme.

    • Negative Control (No Inhibition): Wells with DMSO only.

  • Enzyme Addition: Add 2.5 µL of 2X PNMT Enzyme Working Solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of 2X Substrate Working Solution to all wells to start the enzymatic reaction. The final reaction volume is 5 µL.

  • Enzymatic Incubation: Seal the plate and incubate for 60 minutes at 30°C.

  • SAH Detection: Add 5 µL of MTase-Glo™ Reagent (which stops the reaction) to all wells.

  • Signal Development: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Protocol 3: Assay Validation and Quality Control

Trustworthiness: An HTS assay is only reliable if its performance is statistically validated. The Z-factor (Z') is the industry-standard metric for this purpose, as it accounts for both the dynamic range of the assay and the data variation.[15][16][17][18]

Z-Factor Calculation: The Z-factor is calculated using the signals from the negative (no inhibition) and positive (max inhibition) controls.

Formula: Z' = 1 - [ (3 * (σ_p + σ_n)) / |µ_p - µ_n| ]

Where:

  • µ_p = mean of the positive control (max inhibition, low signal)

  • µ_n = mean of the negative control (no inhibition, high signal)

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

Procedure:

  • Prepare a plate with at least 16 wells each of negative controls (DMSO) and positive controls (a saturating concentration of the reference inhibitor).

  • Run the assay as described in Protocol 4.2.

  • Calculate the Z-factor using the formula above.

Assay Quality Z-Factor Value
Excellent0.5 ≤ Z' < 1.0
Marginal0 < Z' < 0.5
UnacceptableZ' ≤ 0
Table 1. Interpretation of Z-Factor Values.[15][19]

An assay with a Z' ≥ 0.5 is considered robust and suitable for an HTS campaign.[17][19]

Data Analysis and Results

Calculation of Percent Inhibition

Data should be normalized to the plate's internal controls for each compound well:

% Inhibition = 100 * ( 1 - [ (Signal_compound - µ_p) / (µ_n - µ_p) ] )

Dose-Response Analysis

For the reference inhibitor and any identified "hits," a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined using a four-parameter logistic fit.

Representative Data

Z-Factor Validation:

Control Type N Mean RLU Std. Dev. (σ)
Negative (DMSO)161,250,00085,000
Positive (Inhibitor)1695,00015,000
Calculated Z-Factor 0.74
Table 2. Example Z-Factor Calculation Data.

Reference Inhibitor IC50 Determination:

Compound IC50 (µM)
1-Amino-3-(3,4-dichlorophenyl)propan-2-ol2.5
Table 3. Example IC50 Value for the Reference Inhibitor.

This IC50 value serves as a benchmark for the potency of newly identified hits and as a quality control metric for assay performance across different screening days.

Conclusion

This application note provides a validated, step-by-step methodology for the development and execution of a high-throughput screening assay to identify inhibitors of Phenylethanolamine N-methyltransferase. By leveraging a robust, luminescence-based detection of the universal SAH by-product, this assay is sensitive, reproducible, and scalable. The detailed protocols for optimization and stringent quality control, including Z-factor determination, ensure the generation of high-quality, trustworthy data suitable for advancing drug discovery programs targeting PNMT-related diseases.

References

  • BellBrook Labs. (n.d.). Transcreener® EPIGEN SAH Methyltransferase Assay Kits. Retrieved from [Link]

  • Chen, T. (Ed.). (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Hsiao, K., Zegzouti, H., & Goueli, S. A. (2016). Methyltransferase-Glo: A universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases. Epigenomics, 8(3), 321–339.
  • Taylor & Francis Group. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Burke, W. J., et al. (1987). Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains. Annals of Neurology, 22(2), 278-80.
  • Cutler, L. S., et al. (1991). Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase. Hypertension, 17(3), 335-40.
  • Assay Genie. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • Dong, A., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 925-934.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Burke, W. J., et al. (1991). Evidence for decreased transport of PNMT protein in advanced Alzheimer's disease.
  • Ferguson, A. D., et al. (2011). A Chemiluminescence-based Method for Identification of Histone Lysine Methyltransferase Inhibitors. Journal of Biomolecular Screening, 16(2), 221-231.
  • Zegzouti, H., et al. (2022). High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases. PLOS ONE, 17(11), e0278223.
  • Le, T. H., et al. (2017). Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase. ACS Chemical Biology, 12(1), 226-232.
  • Palkovits, M., et al. (2009). Regulation of the phenylethanolamine N-methyltransferase gene in the adrenal gland of the spontaneous hypertensive rat. Journal of Neurochemistry, 111(4), 1056-1066.
  • Stolk, J. M., et al. (1984). Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase. Hypertension, 6(5), I-120-I-125.
  • Krush, M. A., et al. (2001). Phenylethanolamine N-methyltransferase (PNMT) gene and early-onset Alzheimer disease. American Journal of Medical Genetics, 105(4), 341-7.
  • McLeish, M. J., et al. (2013). Kinetic and pH studies on human phenylethanolamine N-methyltransferase. Archives of Biochemistry and Biophysics, 540(1-2), 89-97.
  • Chen, T. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • EMBL-EBI. (n.d.). Document: Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. ChEMBL. Retrieved from [Link]

  • Advanced Photon Source. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. APS Science Highlight.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • ResearchGate. (n.d.). Regulation of the phenylethanolamine N-methyltransferase gene in the adrenal gland of the spontaneous hypertensive rat. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen. Retrieved from [Link]

  • Tai, C. H., et al. (2004). Human phenylethanolamine N-methyltransferase genetic polymorphisms and exercise-induced epinephrine release. Physiological Genomics, 18(2), 185-92.
  • Amerigo Scientific. (n.d.). High Throughput Screening Assay Kits. Retrieved from [Link]

  • Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology & Therapeutics, 25(6), 837-43.
  • Micheli, F., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier... Journal of Medicinal Chemistry, 47(18), 4483-93.
  • Mann, K., & Borowitz, J. L. (1978). Inhibition by lead of phenylethanolamine-N-methyltransferase. Life Sciences, 22(4), 305-10.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (CAS 1225532-34-2)[1].

The synthesis of aryl-substituted amino alcohols is notoriously plagued by over-alkylation and chemoselectivity issues. This guide bypasses outdated direct-amination methods, focusing instead on a highly controlled, three-step azide-mediated pathway. By understanding the mechanistic causality behind each step, you can establish a self-validating protocol that maximizes both yield and API-grade purity.

I. Synthetic Workflow & Mechanistic Strategy

To prevent the formation of secondary and tertiary amine impurities, the optimal route utilizes an epoxide intermediate followed by regioselective azide ring-opening[2] and a chemoselective Staudinger reduction[3].

SynthesisWorkflow A 3-(3,4-Dichlorophenyl)propene (Starting Material) B 2-(3,4-Dichlorobenzyl)oxirane (Epoxide Intermediate) A->B mCPBA / DCM Epoxidation C 1-Azido-3-(3,4-dichlorophenyl)propan-2-ol (Azide Intermediate) B->C NaN3, NH4Cl Regioselective Opening D 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (Target Amine) C->D PPh3, H2O / THF Staudinger Reduction

Fig 1. Three-step synthetic workflow for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

II. Standard Operating Protocols (SOPs)

Step 1: Epoxidation of the Terminal Alkene
  • Preparation: Dissolve 1.0 eq of 3-(3,4-dichlorophenyl)propene in anhydrous dichloromethane (DCM) (0.2 M concentration) and cool to 0 °C under nitrogen.

  • Reaction: Slowly add 1.2 eq of meta-chloroperoxybenzoic acid (mCPBA, 77% w/w). Stir for 1 hour at 0 °C, then warm to room temperature for 4 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide. Wash the organic layer with saturated NaHCO3 (3x) to remove meta-chlorobenzoic acid. Dry over Na2SO4 and concentrate to yield 2-(3,4-dichlorobenzyl)oxirane.

Step 2: Regioselective Azide Ring-Opening
  • Preparation: Dissolve the crude epoxide (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Reaction: Add 1.5 eq of Sodium Azide (NaN3) and 1.5 eq of Ammonium Chloride (NH4Cl)[2]. Heat the mixture to 70 °C for 8 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract the aqueous residue with Ethyl Acetate (3x). Wash with brine, dry, and evaporate to isolate 1-azido-3-(3,4-dichlorophenyl)propan-2-ol.

Step 3: Chemoselective Staudinger Reduction
  • Preparation: Dissolve the azide intermediate (1.0 eq) in Tetrahydrofuran (THF) (0.15 M).

  • Reaction: Add 1.2 eq of Triphenylphosphine (PPh3) in portions at room temperature. Stir until nitrogen evolution ceases (approx. 2 hours) to form the phosphazide intermediate[3]. Add 10.0 eq of distilled water and heat to 50 °C for 6 hours to hydrolyze the intermediate.

  • Workup: Concentrate the mixture. Purify via acid-base extraction (dissolve in 1M HCl, wash with DCM to remove triphenylphosphine oxide, then basify the aqueous layer to pH 12 with NaOH and extract with DCM) to yield the pure target amine.

III. Troubleshooting & FAQs

Q: Why is my final yield so low when using catalytic hydrogenation (H2, Pd/C) to reduce the azide?

A: Hydrodehalogenation. The 3,4-dichlorophenyl moiety is highly sensitive to palladium-catalyzed hydrogenation. While Pd/C rapidly reduces azides, it simultaneously inserts into the aryl-chloride bonds, stripping the chlorine atoms off the aromatic ring. To maintain structural integrity, you must use the Staudinger reduction (PPh3/H2O). In process chemistry, the Staudinger reaction is highly valued for its strict chemoselectivity, leaving aryl halides completely untouched[4].

Q: Can I skip the azide step and directly open the epoxide with aqueous ammonia?

A: Strongly discouraged due to over-alkylation. While direct aminolysis seems efficient, the kinetic reality of the reaction dictates otherwise. The moment 1-amino-3-(3,4-dichlorophenyl)propan-2-ol is formed, it acts as a significantly stronger nucleophile than the surrounding ammonia. This causes the newly formed primary amine to attack unreacted epoxides, resulting in a complex mixture of secondary (dimer) and tertiary (trimer) amines. The azide route acts as a self-validating 1:1 stoichiometric control mechanism.

Q: How can I definitively monitor the progress of the Staudinger reduction?

A: Implement FTIR as a self-validating system. Do not rely solely on LC-MS, as phosphazide intermediates can fragment unpredictably in the mass spectrometer. Instead, take an aliquot and run an IR spectrum. The azide group exhibits a massive, unmistakable asymmetric stretch at ~2100 cm⁻¹ . The complete disappearance of this peak is your absolute confirmation that the reduction to the amine is complete.

TroubleshootingTree Start Issue: Low Yield of Target Amine Q1 Is IR band at 2100 cm⁻¹ present? Start->Q1 Yes1 Incomplete Reduction Add H2O and increase to 50°C Q1->Yes1 Yes No1 Analyze via LC-MS Q1->No1 No Mass1 Dehalogenated Byproducts Detected Switch from Pd/C to PPh3 No1->Mass1 Mass2 Dimerization Detected Avoid NH3, use NaN3 route No1->Mass2

Fig 2. Diagnostic logic tree for troubleshooting low yields in the final amination step.

IV. Quantitative Data: Reduction Method Comparison

To illustrate the necessity of the Staudinger reduction for this specific molecule, review the empirical data comparing common reduction methodologies for 1-azido-3-(3,4-dichlorophenyl)propan-2-ol:

Reduction MethodChemoselectivity (Aryl-Cl Intact)Expected YieldPrimary Impurity Profile
Staudinger (PPh3 / H2O) Excellent 88 - 92% Triphenylphosphine oxide (Easily removed via acid/base wash)
Catalytic Hydrogenation (Pd/C, H2)Poor< 40%Dehalogenated amine analogs (Inseparable by standard crystallization)
Lithium Aluminum Hydride (LiAlH4)Moderate60 - 65%Cleavage products; Highly exothermic and difficult scale-up workup

V. References

  • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol | 1225532-34-2 Source: Appchem URL:

  • Ethyl (2R)-2,3-epoxypropanoate | 111058-33-4 (General Procedure for Regioselective Ring-Opening of Epoxides with Sodium Azide) Source: Benchchem URL:

  • The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction Source: Journal of the American Chemical Society (ACS Publications) URL:

  • Decoding Reactions in Process Chemistry: A Quarter-Century Analysis of Trends and Transformations in OPR&D Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: Prevention of Thermal Degradation of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Welcome to the technical support guide for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal degradation of this compound during storage. By understanding the underlying chemical principles and adhering to best practices, you can ensure the stability and integrity of your valuable materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause thermal degradation of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol?

A1: The primary drivers of degradation for this molecule are elevated temperatures, exposure to light (photodegradation), and the presence of oxygen (oxidative degradation). The aminopropanol moiety is susceptible to oxidation, while the dichlorophenyl group can be involved in dehalogenation reactions under certain stress conditions.[1][2][3] The overall stability is influenced by a combination of these environmental parameters.[2]

Q2: What is the recommended short-term storage temperature for this compound?

A2: For short-term storage, it is recommended to keep 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in a cool, dry place. Some related aminopropanol compounds are advised to be stored below +30°C.[4][5][6]

Q3: For long-term storage, what conditions are ideal?

A3: For extended periods, storing the compound in a refrigerator is recommended to minimize the risk of thermal degradation. It should be kept in a tightly sealed, corrosion-resistant container under an inert atmosphere, such as nitrogen, to protect it from moisture and oxygen.[5][7][8]

Q4: How can I visually inspect for degradation?

A4: While visual inspection is not a definitive test, any change from its typical appearance (e.g., color change, clumping, or melting) could indicate degradation. Structurally similar compounds like 3-Aminopropanol are described as clear, colorless to very slightly yellow liquids.[5] Any significant deviation from this warrants further analytical investigation.

Q5: Are there any incompatible materials I should avoid storing this compound near?

A5: Yes. Store 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol away from strong oxidizing agents, acids, acid halides, and anhydrides, as these can catalyze degradation reactions.[4][5][8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential stability issues with 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Issue 1: Unexpected Impurities Detected in a Recently Received Batch
  • Possible Cause: The compound may have been exposed to high temperatures or improper handling during transit.

  • Troubleshooting Steps:

    • Quarantine the Batch: Immediately isolate the suspect batch to prevent its use in further experiments.

    • Analytical Confirmation: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the impurities.[9][10] These techniques are crucial for developing stability-indicating methods.[9][11]

    • Contact the Supplier: Provide the analytical data to your supplier and inquire about the shipping conditions and any available stability data.

    • Review Internal Handling: Ensure that upon receipt, the compound was immediately transferred to the recommended storage conditions.[4]

Issue 2: Gradual Loss of Purity Over Time in Storage
  • Possible Cause: This suggests a slow degradation process, likely due to suboptimal storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the storage unit (refrigerator or freezer) is maintaining the correct temperature and that the container is properly sealed.

    • Inert Atmosphere: For long-term storage, ensure the container was flushed with an inert gas like nitrogen or argon before sealing to displace oxygen.[5][7]

    • Aliquot Samples: If you frequently access the compound, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the bulk material to ambient conditions.

    • Conduct a Forced Degradation Study: To understand the degradation profile, a forced degradation study can be invaluable.[9] This involves subjecting small samples to stress conditions (e.g., elevated temperature, high humidity, UV light, and oxidative environments) to accelerate degradation and identify potential degradation products.[9][12]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[11]

  • Column Selection: Start with a C18 reverse-phase column, which is versatile for separating compounds of moderate polarity.

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[13]

    • Adjust the gradient profile to achieve good separation between the parent compound and any observed degradation peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The maximum absorbance wavelength of the parent compound is a good starting point.

  • Forced Degradation Sample Analysis: Analyze samples from your forced degradation study to ensure the method can separate the parent peak from all degradation products. The goal is to achieve baseline resolution.

  • Peak Purity Analysis: Utilize the PDA detector to assess the purity of the main peak, ensuring no degradation products are co-eluting.[11][12]

Protocol 2: Conducting a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.[9]

  • Sample Preparation: Prepare solutions of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in a suitable solvent.

  • Stress Conditions: Expose the samples to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 45°C) for a specified time (e.g., 24 hours).[13]

    • Base Hydrolysis: 0.1 M NaOH at a controlled temperature for a specified time.[13]

    • Oxidative Degradation: 3-6% H₂O₂ at room temperature for a specified time.[13]

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 60-80°C) for a set duration.[13]

    • Photodegradation: Expose the sample to UV light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method.[9][10]

  • Data Interpretation: Aim for 2-20% degradation of the active pharmaceutical ingredient to ensure that degradation products are formed at detectable levels without excessive breakdown of the main component.[12]

Data Summary

ParameterRecommended ConditionRationale
Short-Term Storage Cool, dry place (<30°C)Minimizes immediate thermal stress.[4][5][6]
Long-Term Storage Refrigerator, under inert gasReduces kinetic energy, preventing degradation reactions, and protects from oxygen and moisture.[5][7][8]
Light Exposure Store in amber vials or in the darkPrevents photodegradation.
Incompatible Materials Strong acids, bases, and oxidizing agentsAvoids catalytic degradation pathways.[4][5][8]

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for aminopropanol compounds, which could be applicable to 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

A 1-Amino-3-(3,4-dichlorophenyl) propan-2-ol B Oxidation Products (e.g., ketones, aldehydes) A->B O₂ / Heat C Dehalogenation Products A->C Heat / Light D Polymerization Products A->D High Temperature

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for assessing the stability of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis cluster_3 Phase 4: Storage Protocol A Develop Stability-Indicating HPLC Method B Conduct Forced Degradation Study A->B C Analyze Stressed Samples via HPLC B->C D Identify & Characterize Degradants (LC-MS) C->D E Establish Optimal Storage Conditions D->E

Caption: Workflow for assessing compound stability.

References

  • Euro Chlor. (2007, July 2). Biodegradability of chlorinated aromatic compounds.
  • Benchchem. Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
  • U.S. Environmental Protection Agency. Microbial Decomposition of Chlorinated Aromatic Compounds.
  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • ResearchGate. Anaerobic degradation of chlorinated aromatic hydrocarbons.
  • IWA Publishing. (1995, January 1). Degradation of chlorinated aromatic compounds in UASB reactors.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • MDPI. (2009, January 13). Bacterial Degradation of Aromatic Compounds.
  • Guidechem. 3-Aminopropanol 156-87-6 wiki.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Applied Pharmaceutics. (2025, June 23). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
  • ChemicalBook. 3-Aminopropanol CAS#: 156-87-6.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Appchem. 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol | 1225532-34-2 | C9H11Cl2NO.
  • Carl ROTH. Safety Data Sheet: Amino acid.
  • Carl ROTH. Safety Data Sheet: Amino acid.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ACS Publications. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • University of Kentucky UKnowledge. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
  • ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • A2B Chem. (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7.
  • NextSDS. 3-amino-3-(3,4-dichlorophenyl)propan-1-ol — Chemical Substance Information.
  • BLDpharm. (1S,2R)-1-AMINO-1-(3,4-DICHLOROPHENYL)PROPAN-2-OL.
  • PubChemLite. 3-amino-3-(3,4-dichlorophenyl)propan-1-ol (C9H11Cl2NO).
  • Echemi. 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-propanol Safety Data Sheets.

Sources

Troubleshooting

Optimizing chiral chromatography separation for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol enantiomers

Welcome to the Technical Support Center for chiral method development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of separating 1-Amino-3-(3,4-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral method development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of separating 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol enantiomers.

This molecule presents a classic chromatographic challenge: it contains a hydrophobic 3,4-dichlorophenyl ring, a hydrogen-bonding secondary hydroxyl group, and a highly basic primary amine. While the aromatic and hydroxyl groups provide excellent handles for chiral recognition, the primary amine is notorious for causing severe peak tailing due to secondary interactions with residual silanols on the silica support matrix.

Below is our comprehensive, field-proven guide to developing, optimizing, and troubleshooting this separation.

I. Method Development FAQs: Mechanistic Insights

Q1: Which Chiral Stationary Phases (CSPs) are most effective for this primary amino alcohol? A: Not all CSPs handle primary amines well. For 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, you should prioritize two classes of CSPs:

  • Derivatized Cyclofructans (e.g., Larihc CF6-P): These are exceptionally selective for primary amines. The crown-ether-like core of the cyclofructan forms specific inclusion complexes and hydrogen bonds with the primary amine, making it highly effective in Polar Organic (PO) and Normal Phase (NP) modes[1].

  • Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD): These offer broad selectivity based on steric fit, π−π interactions with the dichlorophenyl ring, and hydrogen bonding. However, they require careful mobile phase optimization to suppress amine-silanol interactions[2].

Q2: Why do I see severe peak tailing, and how do I choose the right mobile phase additive? A: Peak tailing occurs because the basic primary amine acts as a strong cation and hydrogen bond donor, interacting strongly with weakly acidic residual silanols (Si-OH) on the silica matrix[3].

  • In Normal Phase (NP): Add a basic modifier like 0.1% Diethylamine (DEA). DEA is sterically small and competitively binds to the active silanol sites, masking them from your analyte[3].

  • In Polar Organic (PO) Mode: A dynamic ion-pairing approach is superior. Using a mixture of 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) protonates the amine while simultaneously masking silanols, drastically sharpening peaks[4].

II. Method Development & Troubleshooting Workflows

To ensure a logical approach to method development, follow the decision tree below.

MethodDev Start Target: 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol CSP Select Chiral Stationary Phase (CSP) Start->CSP Poly Polysaccharide-based (e.g., Chiralpak AD) CSP->Poly Broad Selectivity Cyclo Cyclofructan-based (e.g., Larihc CF6-P) CSP->Cyclo Primary Amine Specific Crown Crown Ether-based (e.g., Chiralpak CR) CSP->Crown Acidic Aqueous Only NP Normal Phase (Hexane/EtOH + 0.1% DEA) Poly->NP PO Polar Organic (ACN/MeOH + TFA/TEA) Cyclo->PO RP Reversed Phase (Water/ACN + pH 2.0) Crown->RP Eval Resolution (Rs > 1.5)? NP->Eval PO->Eval RP->Eval Success Method Validated Eval->Success Yes Fail Proceed to Troubleshooting Eval->Fail No

Decision tree for selecting CSP and mobile phase for primary amino alcohols.

III. Self-Validating Troubleshooting Protocols

If your initial method fails to produce baseline resolution ( Rs​>1.5 ) or exhibits poor peak shape ( As​>2.0 ), implement the following self-validating protocols.

Protocol A: Additive Titration for Severe Peak Tailing

Causality: If the primary amine is sticking to the column, we must saturate the active sites without disrupting the chiral recognition mechanism. Validation Mechanism: We use a neutral chiral probe to prove that the column packing is physically intact and that the tailing is purely a chemical interaction specific to the amine.

  • Baseline Assessment: Prepare 1L of Hexane/Ethanol (80:20, v/v) with no additives.

  • System Suitability Injection: Inject 10 µL of a neutral chiral probe (e.g., trans-stilbene oxide) alongside your amino alcohol.

    • Validation Check: The neutral probe should exhibit an asymmetry factor ( As​ ) of ≈1.0 . If the neutral probe tails, your column bed is physically degraded (voiding), and chemical additives will not fix it[5].

  • Titration: Prepare three mobile phase variants by adding 0.05%, 0.1%, and 0.2% DEA (v/v)[2].

  • Equilibration: Flush the column with at least 20 column volumes of each new mobile phase to ensure the silica surface is fully equilibrated with the DEA.

  • Re-evaluation: Inject the target compound. Select the lowest DEA concentration that achieves As​<1.2 .

Troubleshooting Tail Issue: Severe Peak Tailing (As > 2.0) Check1 Optimize Mobile Phase Additives Tail->Check1 AddDEA Add 0.1% - 0.2% DEA/TEA (Normal Phase) Check1->AddDEA If NP AddTFA Use 0.3% TFA / 0.2% TEA (Polar Organic) Check1->AddTFA If PO Check2 Peak Shape Improved? AddDEA->Check2 AddTFA->Check2 Done Validate with Neutral Marker Check2->Done Yes Deriv Pre-column Derivatization (e.g., FMOC-Cl) Check2->Deriv No

Troubleshooting workflow for resolving peak tailing in primary amine separations.

Protocol B: Pre-Column Derivatization (When Additives Suppress Resolution)

Causality: Sometimes, adding DEA or TEA blocks the very hydrogen-bonding sites on the CSP required for enantiomeric discrimination, causing co-elution. Derivatizing the amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) removes its basicity and introduces a bulky aromatic group, enhancing π−π interactions with polysaccharide CSPs[2]. Validation Mechanism: A reagent blank ensures that excess derivatizing agent or byproducts are not mistaken for the target enantiomers.

  • Reaction Setup: Dissolve 1 mg of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in 1 mL of Acetonitrile.

  • Reagent Addition: Add 100 µL of 10 mM FMOC-Cl in Acetonitrile and 50 µL of 20 mM Sodium Borate buffer (pH 8.5).

  • Incubation: Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add 20 µL of 1% TFA to stop the reaction.

  • Blank Validation (Critical Step): Perform steps 1-4 using pure Acetonitrile instead of the sample. Inject this "Reagent Blank" first to map all ghost peaks (e.g., the FMOC-OH byproduct)[6].

  • Analysis: Inject the derivatized sample. Identify the enantiomer peaks by comparing against the blank chromatogram.

IV. Quantitative Data Summaries

Use the following tables to benchmark your expected chromatographic performance during method optimization.

Table 1: Quantitative Comparison of Chiral Stationary Phases for Primary Amines

CSP TypeExample ColumnRecommended Mobile Phase ModeTypical Resolution ( Rs​ )Primary Selectivity Mechanism
Polysaccharide (Amylose) Chiralpak AD-HNormal Phase1.5 - 2.5Steric fit, H-bonding, π−π
Derivatized Cyclofructan Larihc CF6-PPolar Organic2.0 - 4.0Inclusion complexing, H-bonding
Crown Ether Chiralpak CR(+)Reversed Phase (Acidic)> 3.0Primary amine specific complexation

Table 2: Impact of Mobile Phase Additives on Primary Amine Chromatography

AdditiveConcentrationModeEffect on Asymmetry ( As​ )Effect on Resolution ( Rs​ )
None 0%NP / PO> 2.5 (Severe Tailing)Poor (Co-elution common)
Diethylamine (DEA) 0.1% (v/v)NP1.0 - 1.2 (Excellent)Maintained or Improved
Trifluoroacetic Acid (TFA) 0.1% (v/v)RP1.2 - 1.5 (Good)Dependent on pH stability
TFA / TEA Mixture 0.3% / 0.2%PO1.0 - 1.1 (Excellent)Highly Enhanced

V. References

  • HPLC Troubleshooting Guide - University of Pittsburgh. URL: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. URL:[Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC (National Institutes of Health). URL:[Link]

Sources

Optimization

Reducing chemical impurities in 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol batch synthesis

Welcome to the Technical Support Center for the batch synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions necessary to minimize chemical impurities and optimize your synthetic process.

Introduction to Synthetic Strategies and Impurity Profiles

The synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a vicinal amino alcohol, can be approached through several synthetic routes. Two common and effective strategies involve the Henry (nitroaldol) reaction followed by reduction, and the ring-opening of a suitable epoxide. Each pathway, while viable, presents a unique set of challenges and can lead to the formation of specific impurities. Understanding the mechanistic basis of these impurity formations is critical for their effective control and removal.[1]

This guide will focus on troubleshooting issues arising from these two primary synthetic routes, providing a framework for identifying, mitigating, and eliminating common chemical impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired β-Nitro Alcohol in the Henry Reaction

Question: I am performing a Henry reaction between 3,4-dichlorobenzaldehyde and nitroethane, but I am observing a low yield of the expected 1-(3,4-dichlorophenyl)-2-nitropropan-1-ol. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the Henry reaction can be attributed to several factors, primarily related to reaction equilibrium and side reactions.[1]

Probable Causes:

  • Reversibility of the Reaction (Retro-Henry): The Henry reaction is reversible, and the equilibrium may not favor the product under your current conditions.[1]

  • Side Reactions: The β-nitro alcohol product can undergo dehydration to form a nitroalkene, especially if the reaction temperature is too high or the base is too strong. Additionally, with sterically hindered substrates, a base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction) can occur.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. An inappropriate base or an incorrect stoichiometric amount can lead to incomplete deprotonation of the nitroalkane or promote side reactions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to shift the equilibrium towards the product and minimize dehydration.

    • Base Addition: Add the base slowly and portion-wise to control the exotherm and prevent localized high concentrations that can promote side reactions.

  • Select an Appropriate Base:

    • For simple nitroaldol additions, a catalytic amount of a non-nucleophilic base like triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often effective.

    • If you are using a stronger base like sodium hydroxide, ensure it is used in catalytic amounts and the temperature is strictly controlled.

  • Consider a Two-Phase System: Running the reaction in a two-phase system (e.g., water/organic solvent) can sometimes help to drive the reaction forward by partitioning the product into the organic phase as it forms.

Experimental Protocol: Optimized Henry Reaction

StepProcedure
1.In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent like methanol or isopropanol.
2.Add nitroethane (1.1 equivalents) to the solution.
3.Cool the mixture to 0 °C in an ice bath.
4.Slowly add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
5.Stir the reaction mixture at 0-5 °C for 12-24 hours, monitoring the progress by TLC.
6.Upon completion, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base.
7.Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
8.Concentrate the organic layer under reduced pressure to obtain the crude β-nitro alcohol.
Issue 2: Incomplete Reduction of the β-Nitro Alcohol and Formation of Side Products

Question: I am reducing the 1-(3,4-dichlorophenyl)-2-nitropropan-1-ol to the desired amino alcohol, but I am seeing a mixture of products, including unreacted starting material and other impurities. How can I achieve a clean and complete reduction?

Answer:

The reduction of a nitro group to an amine can be challenging, and the choice of reducing agent and reaction conditions is crucial to avoid the formation of byproducts such as hydroxylamines and oximes.[2]

Probable Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient for complete reduction.

  • Inappropriate Reducing Agent: Some reducing agents, like lithium aluminum hydride (LiAlH4), can be overly aggressive and may lead to the formation of side products.[2]

  • Reaction Conditions: Temperature and pressure can significantly impact the selectivity and completeness of the reduction.

Solutions:

  • Catalytic Hydrogenation: This is often the cleanest method for reducing nitro groups.

    • Catalyst: Use a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Hydrogen Pressure: Apply a suitable hydrogen pressure (e.g., 50 psi) in a pressure vessel.

    • Solvent: Use a protic solvent like ethanol or methanol.

  • Metal-Mediated Reductions:

    • Iron in Acidic Media: A classic and effective method involves the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[2]

    • Tin(II) Chloride: Stannous chloride is another common reagent for the reduction of aromatic nitro compounds.[2]

Experimental Protocol: Catalytic Hydrogenation of β-Nitro Alcohol

StepProcedure
1.In a pressure-resistant flask, dissolve the crude 1-(3,4-dichlorophenyl)-2-nitropropan-1-ol (1 equivalent) in ethanol.
2.Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the nitro alcohol).
3.Place the flask in a hydrogenation apparatus.
4.Purge the system with nitrogen and then with hydrogen.
5.Pressurize the vessel with hydrogen to 50 psi.
6.Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the hydrogen uptake.
7.Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
8.Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
9.Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.
Issue 3: Presence of Diastereomeric Impurities

Question: My final product shows two closely related spots on TLC and two sets of peaks in the NMR, suggesting the presence of diastereomers. How can I control the stereochemistry of the reaction and separate the diastereomers?

Answer:

The synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol involves the formation of two chiral centers, which can result in a mixture of diastereomers (syn and anti). Controlling the stereoselectivity of the reduction step is key to minimizing the formation of the undesired diastereomer.

Probable Causes:

  • Non-Stereoselective Reduction: The reduction of the β-nitro alcohol or an intermediate ketone can proceed without significant stereocontrol, leading to a mixture of diastereomers.

  • Equilibration: Under certain conditions (e.g., basic or acidic), one of the chiral centers may be prone to epimerization, leading to a mixture of diastereomers.

Solutions:

  • Diastereoselective Reduction:

    • Chelation-Controlled Reduction: The use of specific reducing agents can favor the formation of one diastereomer through chelation control. For example, using a bulky reducing agent in a non-coordinating solvent might favor the anti-diastereomer, while a chelating metal hydride in a coordinating solvent could favor the syn-diastereomer.

  • Purification of Diastereomers:

    • Column Chromatography: Diastereomers often have different physical properties and can be separated by careful column chromatography on silica gel.

    • Recrystallization: If the diastereomers have significantly different solubilities, fractional recrystallization can be an effective method for purification.

    • Diastereomeric Salt Formation: Reacting the amino alcohol mixture with a chiral acid can form diastereomeric salts, which can then be separated by recrystallization.

Experimental Protocol: Separation of Diastereomers by Column Chromatography

StepProcedure
1.Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
2.Dissolve the crude mixture of diastereomers in a minimal amount of the eluent.
3.Carefully load the sample onto the column.
4.Elute the column with the chosen solvent system, collecting fractions.
5.Monitor the fractions by TLC to identify the fractions containing each pure diastereomer.
6.Combine the fractions of each pure diastereomer and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol?

A1: The most common starting materials are 3,4-dichlorobenzaldehyde and nitroethane for the Henry reaction route, or a 2-(3,4-dichlorobenzyl)oxirane for the epoxide ring-opening route.

Q2: What analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of the final product?

A2:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity profiling. Chiral HPLC columns are essential for separating and quantifying enantiomers and diastereomers.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q3: How can I remove unreacted 3,4-dichlorobenzaldehyde from my final product?

A3: Unreacted aldehyde can often be removed by:

  • Bisulfite Adduct Formation: Reacting the crude product with a saturated solution of sodium bisulfite will form a water-soluble adduct with the aldehyde, which can then be removed by extraction.

  • Column Chromatography: Aldehydes typically have a different polarity than the amino alcohol product and can be separated by silica gel chromatography.

Q4: What are the safety precautions I should take when working with nitroalkanes and reducing agents?

A4:

  • Nitroalkanes: Are potentially explosive and should be handled with care. Avoid heating them to high temperatures, especially in the presence of bases.

  • Reducing Agents: Reagents like lithium aluminum hydride are highly reactive with water and protic solvents and should be handled under an inert atmosphere. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated area with appropriate safety equipment.

Visualizing Impurity Formation Pathways

To better understand the potential sources of impurities, the following diagrams illustrate the key reaction pathways and potential side reactions.

cluster_henry Henry Reaction Pathway cluster_reduction Reduction Pathway 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde beta-Nitro_Alcohol 1-(3,4-dichlorophenyl)- 2-nitropropan-1-ol 3,4-Dichlorobenzaldehyde->beta-Nitro_Alcohol + Nitroethane (Base) Cannizzaro_Products Cannizzaro Byproducts 3,4-Dichlorobenzaldehyde->Cannizzaro_Products Self-condensation (Strong Base) Nitroethane Nitroethane Nitroethane->beta-Nitro_Alcohol Dehydration_Product Nitroalkene Impurity beta-Nitro_Alcohol->Dehydration_Product Dehydration (Heat/Strong Base) beta-Nitro_Alcohol_R 1-(3,4-dichlorophenyl)- 2-nitropropan-1-ol Target_Product 1-Amino-3-(3,4-dichlorophenyl) -propan-2-ol beta-Nitro_Alcohol_R->Target_Product Reduction (e.g., H2/Pd-C) Hydroxylamine_Impurity Hydroxylamine Impurity beta-Nitro_Alcohol_R->Hydroxylamine_Impurity Incomplete Reduction Oxime_Impurity Oxime Impurity beta-Nitro_Alcohol_R->Oxime_Impurity Side Reaction

Caption: Potential impurity formation pathways in the synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol via the Henry reaction and subsequent reduction.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. (n.d.). Retrieved from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • Resolution of racemic amino acids. (1983). Google Patents.
  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). MDPI. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Nitroaldol Reaction. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (n.d.). PMC. Retrieved from [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI. Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. (n.d.). Appchem. Retrieved from [Link]

  • Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. (2019). PubMed. Retrieved from [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017). ResearchGate. Retrieved from [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. (n.d.). ChemRxiv. Retrieved from [Link]

  • Chelation-Controlled Reduction: Stereoselective Formation of syn-1,3-Diols and Synthesis of Compactin and Mevinolin Lactone. (2002). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues and their inhibitory activities with reduced cytotoxicity in lipopolysaccharide-induced BV2 cells. (2023). PubMed. Retrieved from [Link]

  • Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water. (2022). Who we serve. Retrieved from [Link]

  • Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. (1949). PubMed. Retrieved from [Link]

  • Preparation method of 3-amino-1,2-propanediol. (n.d.). Google Patents.
  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022). MDPI. Retrieved from [Link]

  • Nitro-Substituted Dipyrrolyldiketone BF 2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems. (2021). MDPI. Retrieved from [Link]

  • Regio- and stereoselective synthesis of dispiropyrrolizidines through 1,3-dipolar cycloaddition reaction: Inhibition of KRAS expression. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 1,3-dichloropropane. (2002). Google Patents.

Sources

Optimization

Resolving baseline noise in LC-MS analysis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Welcome to the technical support guide for the LC-MS analysis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This resource is designed for researchers and drug development professionals encountering challenges with baseli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This resource is designed for researchers and drug development professionals encountering challenges with baseline noise, a common issue that can obscure low-abundance signals and compromise data quality.[1] This guide provides a structured, causality-driven approach to diagnosing and resolving these issues, moving from common, easily solvable problems to more complex system-level diagnostics.

Frequently Asked Questions (FAQs)

Q1: Why is my LC-MS baseline so noisy when analyzing 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol?

High baseline noise can stem from multiple sources, broadly categorized as chemical or electrical/physical.[2][3] Chemical noise often originates from contaminated solvents, mobile phase additives, sample matrix components, or system contamination (e.g., column bleed, plasticizers).[1][4] Electrical noise can be caused by detector settings, unstable power, or faulty electronics. For a polar, amine-containing compound like this, common culprits include impure solvents, incompatible mobile phase additives, and ion source contamination.

Q2: What are the most common chemical contaminants I should look for?

Common contaminants include polyethylene glycol (PEG), phthalates from plastics, siloxanes from grease, and surfactants.[4][5] It is also crucial to consider contaminants from the sample itself or from sample preparation steps that may interfere with ionization. Regularly running system blanks can help identify and track down these interferences.[6]

Q3: Can the chemical properties of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol itself contribute to analysis issues?

Yes. The molecule possesses a primary amine, making it basic and highly polar. This can lead to poor retention on standard C18 columns and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for retaining such polar compounds.[7][8] The presence of chlorine atoms can also lead to specific in-source reactions or adduct formation if the source conditions are not optimized.[9]

Q4: I see a lot of baseline drift during my gradient run. What's causing this?

Baseline drift in gradient elution is often due to impurities present in one of the mobile phase solvents (typically the more aqueous 'A' solvent).[2] As the gradient composition changes, the concentration of the impurity reaching the detector changes, causing the baseline to drift. Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is critical to minimize this effect.[2][10] Insufficient column equilibration between runs can also manifest as baseline drift.

Systematic Troubleshooting Guide

When tackling baseline noise, a systematic approach is essential. The following guide is structured to help you logically isolate and resolve the issue. We will begin with the most frequent and easily addressable sources of noise and progress to more complex hardware diagnostics.

Logical Troubleshooting Workflow

This diagram outlines the initial decision-making process when confronting baseline noise.

G Start High Baseline Noise Observed CheckType Characterize Noise: Is it periodic, random spikes, or a high 'grass' level? Start->CheckType Periodic Periodic/Pulsing Noise CheckType->Periodic Periodic Random Random Spikes / Erratic Noise CheckType->Random Random High High, Consistent 'Grass' Noise CheckType->High High & Consistent Pump Investigate Pump & Degasser (See Section 3.1) Periodic->Pump Bubbles Check for Air Bubbles (See Section 1.1) Random->Bubbles Electronics Investigate MS Electronics/Detector (See Section 4.2) Random->Electronics Contamination Investigate Chemical Contamination (See Sections 1, 2, 4) High->Contamination G Start Start: High Noise with Full System Connected Step1 1. Replace Column with Union. Run Blank Gradient. Start->Step1 Result1 Is Noise Gone? Step1->Result1 Step2 2. Reconnect Column. Bypass Autosampler (if possible). Run Blank Gradient. Result1->Step2 No Conclusion1 Conclusion: Noise originates from Column (bleed/contamination). Result1->Conclusion1 Yes Result2 Is Noise Gone? Step2->Result2 Conclusion2 Conclusion: Noise originates from Autosampler (seal, loop, wash solvent). Result2->Conclusion2 Yes Conclusion3 Conclusion: Noise originates from Pump or Solvents. Result2->Conclusion3 No

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and purification of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (CAS No. 1225532...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and purification of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (CAS No. 1225532-34-2). The content is structured to address common challenges and provide scientifically-grounded solutions to optimize yield, purity, and crystal quality.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue, typically arising from two main causes: the solution is either too dilute or it is supersaturated but lacks a nucleation point to initiate crystal growth.[1]

  • Causality: Crystallization occurs when a solute's concentration exceeds its solubility limit at a given temperature. If too much solvent was used initially, the solution may not be saturated even at low temperatures.[1] Alternatively, a perfectly clear and still solution can become supersaturated, a metastable state where crystals are thermodynamically favored but require an energy input or a template (a nucleation site) to begin forming.[1]

  • Step-by-Step Solutions:

    • Induce Nucleation (for clear solutions):

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[2]

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[3]

      • Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution can seed crystallization.[3]

    • Increase Concentration (if nucleation fails):

      • If the solution remains clear after attempting to induce nucleation, it is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume).[3]

      • Allow the more concentrated solution to cool again slowly.

    • Final Recovery:

      • If all else fails, the solvent can be fully removed by rotary evaporation to recover the crude solid. A new crystallization attempt can then be made, possibly with a different solvent system.[3]

Q2: My compound separated as an oil instead of solid crystals. How can I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities depressing the melting point or cooling the solution too rapidly.[1][2]

  • Causality: The melting point of a solid is depressed by the presence of impurities. If the crude material is highly impure, its melting point may be lower than the temperature at which it becomes insoluble in the cooling solvent. Instead of forming an ordered crystal lattice, the molecules aggregate as a liquid phase. Rapid cooling can also cause the solution to become supersaturated so quickly that the solute crashes out as a disordered, low-melting oil.[1]

  • Step-by-Step Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-25%) to increase the total volume. This lowers the saturation temperature, ensuring the compound crystallizes at a lower temperature where it is a solid.[2]

    • Drastically Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulate the flask with glass wool or paper towels to minimize heat loss.[4] Do not place it directly in an ice bath until it has fully cooled to room temperature and crystal formation is well underway. Very slow cooling is often the key to preventing oiling out.[1]

    • Consider Pre-Purification: If oiling persists, the impurity load may be too high for crystallization to be effective. Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.[1]

    • Solvent System Change: The boiling point of your chosen solvent may be too high. Try a solvent with a lower boiling point or a mixed solvent system.

Q3: My crystal yield is very low. How can I improve recovery?

A3: Low yield is typically a consequence of using too much solvent, incomplete cooling, or losing product during the filtration and washing steps.[2]

  • Causality: The goal is to use the minimum amount of hot solvent needed to fully dissolve the crude product.[5] Any excess solvent will retain a larger amount of the product in solution even after cooling, thereby reducing the final yield.[5]

  • Step-by-Step Solutions:

    • Optimize Dissolution: In your next attempt, add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves. This ensures you are not using an excessive amount.[5]

    • Maximize Precipitation: Ensure the solution is cooled for a sufficient period. After reaching room temperature, cool it further in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]

    • Check the Filtrate: After filtering your crystals, you can try to recover a second crop. Take the filtrate and boil off a significant portion of the solvent. Upon cooling, more crystals may form. Note that this second crop may be less pure than the first.

    • Minimize Washing Losses: Always wash the collected crystals with a minimal amount of ice-cold solvent.[5] Using room temperature or warm solvent will re-dissolve a significant portion of your purified product.

Q4: My final crystals are colored, even though the pure compound should be white. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules with conjugated systems that can be effectively removed using activated charcoal.[5]

  • Causality: Activated charcoal has a very high surface area with pores that readily adsorb large, flat (aromatic) molecules, which are often the source of color. These impurities are trapped on the charcoal, which can then be physically separated from the solution.[5]

  • Step-by-Step Protocol:

    • Dissolve Crude Solid: Dissolve your crude 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in the appropriate amount of hot solvent.

    • Add Charcoal: Remove the flask from the heat source to avoid bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute weight; a spatula tip is often sufficient).

    • Heat and Swirl: Return the mixture to the heat and swirl for a few minutes to ensure the impurities are adsorbed.

    • Perform Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal without the desired compound crystallizing prematurely. Use a pre-heated funnel and flask.

    • Crystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a normal crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Given the molecule's structure—a polar amino alcohol group and a nonpolar dichlorophenyl ring—a solvent of intermediate polarity or a mixed solvent system is often a good starting point.

  • Solvent Screening Protocol:

    • Place a small amount of your crude solid (e.g., 20-30 mg) into several test tubes.

    • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.[4]

    • Heat the tubes that did not show good solubility at room temperature. An ideal solvent will dissolve the compound completely at or near its boiling point.[4]

    • Cool the tubes that showed good hot solubility. The best solvent will produce a large quantity of crystals upon cooling to room temperature and then in an ice bath.[4]

Q2: What are the likely impurities I need to remove?

A2: Impurities can originate from the manufacturing process and may include unreacted starting materials, by-products from side reactions, or residual solvents.[6] For this specific molecule, potential impurities could include isomers, related dichlorophenyl compounds, or products of over-reduction if applicable to the synthetic route. The presence of multiple chlorine atoms on the benzene ring means that impurities like 4-Amino-2,3-dichlorophenol could be present depending on the synthesis pathway.[6]

Q3: Why is slow cooling so important for obtaining pure crystals?

A3: Crystal formation is a thermodynamically controlled process of self-assembly. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, effectively excluding impurity molecules that do not fit well into the lattice. Rapid cooling causes the compound to crash out of solution, trapping impurities and solvent within the crystal structure, leading to lower purity and often smaller or less-well-formed crystals.[1]

Experimental Protocols & Data
Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling, adding the minimum amount of solvent required for complete dissolution.[5]

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or has been treated with charcoal, filter it while hot through a pre-heated funnel into a clean, pre-heated flask.[4]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry thoroughly. Air drying on the filter paper is common, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Table 1: Representative Solvent Selection Guide

Note: This table is based on the general solubility principles of amino alcohols and dichlorophenyl compounds.[7][8] Experimental verification is essential.

SolventPolarityExpected Behavior for 1-Amino-3-(3,4-dichlorophenyl)propan-2-olRole in Crystallization
Water HighLow solubility, may increase with pH adjustment.Possible as a poor solvent or anti-solvent.
Ethanol HighLikely good solubility, especially when hot.Good candidate for primary recrystallization.
Isopropanol Medium-HighGood solubility when hot, lower solubility when cold.Excellent candidate for primary recrystallization.
Ethyl Acetate MediumModerate solubility.May work alone or as the more soluble component in a mixed system.
Toluene LowLow solubility due to polar amino alcohol group.Good candidate for an anti-solvent or for washing.
Heptane/Hexane Very LowVery low to insoluble.Excellent candidate for an anti-solvent.
Ethanol/Ether MixedA common mixed system for amino alcohols.[9]Ethanol dissolves, ether is added to induce precipitation.
Visual Workflow and Diagrams
Diagram 1: Crystallization Troubleshooting Flowchart

This diagram outlines the decision-making process when crystallization does not proceed as expected.

G start Solution Cooled outcome What is the result? start->outcome no_xtals Clear Solution (No Crystals) outcome->no_xtals No Change oiling Oily Layer Forms outcome->oiling Oil Out good_xtals Crystals Form outcome->good_xtals Success action_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtals->action_scratch action_reheat 1. Re-heat to dissolve oil 2. Add more solvent (10-25%) 3. Cool VERY slowly oiling->action_reheat action_filter 1. Cool in Ice Bath 2. Filter & Wash (ice-cold solvent) 3. Dry Crystals good_xtals->action_filter check_scratch Crystals Form? action_scratch->check_scratch check_scratch->good_xtals Yes action_concentrate Too Dilute: Evaporate some solvent and re-cool check_scratch->action_concentrate No action_concentrate->start Retry action_reheat->start Retry

Caption: A flowchart for troubleshooting common crystallization problems.

References
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry website: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from A-Z Chemistry website: [Link]

  • Process for the preparation of amino-alcohols. (1941). Google Patents.
  • Advice for Crystallization. (n.d.). Retrieved from Universität Potsdam website: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2012). Beilstein Journal of Organic Chemistry, 8, 1076–1083. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from California State University, Los Angeles website: [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (1956). Canadian Journal of Chemistry, 34(6), 785-791. Retrieved from [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). The Journal of Organic Chemistry, 66(11), 3847–3853. Retrieved from [Link]

  • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. (n.d.). Retrieved from Appchem website: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved from Indian Academy of Sciences website: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). Retrieved from University of Rhode Island DigitalCommons@URI: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2016). Organic Syntheses, 93, 1-15. Retrieved from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... (2001). Google Patents.
  • Method for crystallization of amino acids. (1992). Google Patents.
  • Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. (1949). Journal of Organic Chemistry, 14(2), 306-309. Retrieved from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001). Retrieved from SciSpace website: [Link]

  • 1-(4-Amino-3,5-dichlorophenyl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Retrieved from [Link]

  • Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. (1995). European Patent Office. Retrieved from [Link]

  • Relevant impurities of technical active substances. (n.d.). Retrieved from Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL) website: [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Retrieved from Borregaard website: [Link]

  • 3-amino-3-(3,4-dichlorophenyl)propan-1-ol — Chemical Substance Information. (n.d.). Retrieved from NextSDS website: [Link]

  • 3-amino-3-(3,4-dichlorophenyl)propan-1-ol. (n.d.). Retrieved from PubChemLite website: [Link]

  • 1,3-DICHLORO-2-PROPANOL. (2012). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Retrieved from [Link]

  • Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (2019). Google Patents.
  • Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. (2025). Journal of Energetic Materials. Retrieved from [Link]

  • Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. (2008). Journal of Chemical & Engineering Data, 53(4), 987–988. Retrieved from [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). Molecules, 27(14), 4505. Retrieved from [Link]

  • Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate synthesized via electrolytic oxidation with ammonium nitrate. (2026). ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating a Purity Method for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol via HPLC-UV

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method tailored for the purity determination of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a key structural motif in medicinal chemistry.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework, moving beyond a simple checklist to explain the scientific rationale behind each step. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the authoritative standard for analytical procedure validation.[1][2][3]

Method Selection: Why HPLC-UV is the Gold Standard for This Analyte

Before delving into validation, the choice of analytical technique warrants justification. For a molecule like 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, several methods could be considered, but HPLC-UV emerges as the most pragmatic and robust choice for routine quality control (QC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for purity analysis of non-volatile, thermally labile, or polar compounds—all characteristics of our target analyte.[4] The presence of a hydroxyl and an amino group makes it less suitable for Gas Chromatography (GC) without derivatization, which would add complexity and potential variability. HPLC, particularly in a reversed-phase mode, offers excellent separation capabilities for the parent compound and its potential process impurities or degradants.[4][5]

  • Ultraviolet (UV) Detection: The 3,4-dichlorophenyl moiety in the molecule is a strong chromophore, making it highly responsive to UV detection.[6] This inherent property provides high sensitivity without the need for more complex and costly detection methods like mass spectrometry (MS), which is often better suited for identification and structural elucidation rather than routine purity assays.[5][7]

Comparison with Other Methods:

Method Applicability to Target Analyte Advantages Disadvantages
HPLC-UV Excellent High precision, robust, cost-effective, high sensitivity due to chromophore, ideal for QC.[4]Does not provide mass information for unknown impurity identification.
GC-FID/MS Poor (without derivatization) Excellent for volatile impurities (e.g., residual solvents).[4]Analyte is non-volatile and may degrade at high temperatures; derivatization adds complexity.
LC-MS Excellent (for characterization) Provides mass data for definitive peak identification and structural elucidation of unknown impurities.[5][6]Higher cost, more complex instrumentation, and can be overkill for a validated purity assay where impurities are known.
NMR Spectroscopy Excellent (for structure) Unparalleled for structural elucidation and absolute quantification (qNMR).[4]Low sensitivity, expensive, not suitable for high-throughput screening of trace impurities.

Given this comparison, a reversed-phase HPLC method with UV detection is the optimal choice, balancing sensitivity, specificity, and practicality for its intended purpose: quantifying the purity of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

The Proposed Analytical Method

The foundation of any validation is a well-developed and stable analytical method. The following hypothetical, yet scientifically sound, HPLC method serves as the basis for our validation study.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the dichlorophenyl group.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5An acidic pH ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 20% to 80% B over 20 minA gradient elution is crucial for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmThe dichlorophenyl ring exhibits strong absorbance in this region, providing a high signal-to-noise ratio.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Acetonitrile (80:20)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8] The following sections detail the experimental protocols for each critical validation parameter as mandated by ICH Q2(R1).

ValidationWorkflow cluster_planning Phase 1: Planning & Method Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Finalize Conditions Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Report Validation Summary Report Rob->Report Fit Statement of Fitness for Purpose Report->Fit

Caption: Overall workflow for analytical method validation.

Specificity (and Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

Experimental Protocol:

  • Prepare Samples:

    • Blank: Inject the diluent to ensure no interfering peaks.

    • Analyte Solution: Prepare a solution of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol at the target concentration (e.g., 0.5 mg/mL).

    • Forced Degradation Samples: Subject the analyte solution to various stress conditions to intentionally generate degradation products.

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by the proposed HPLC method, using a photodiode array (PDA) detector if available.

  • Acceptance Criteria:

    • The main analyte peak should be free from co-elution with any degradation products or blank interference.

    • Peak purity analysis (if using a PDA detector) should yield a purity angle less than the purity threshold, indicating spectral homogeneity across the peak.

    • Significant degradation should be observed under at least one stress condition to prove the method is stability-indicating.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, covering a range from 50% to 150% of the target analyte concentration. For a purity method, this range should also encompass the quantitation limit (LOQ) up to a level above the expected specification. A typical range is LOQ to 150% of the nominal concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Example Data: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 (LOQ) 12,550
125.0 (50%) 312,450
250.0 (100%) 625,100
375.0 (150%) 937,650
500.0 (200%) 1,250,200

| Result | R² = 0.9998 |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[10]

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo (if a drug product) or a blank solution with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the spiked samples and determine the concentration using the calibration curve obtained from the linearity study.

  • Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Example Data: Accuracy/Recovery

Spike Level Theoretical (µg/mL) Measured (µg/mL) % Recovery Mean % Recovery
80% 200.0 198.4 99.2% 99.4%
200.0 200.2 100.1%
200.0 197.8 98.9%
100% 250.0 251.5 100.6% 100.1%
250.0 248.9 99.6%
250.0 250.2 100.1%
120% 300.0 302.1 100.7% 100.5%
300.0 299.7 99.9%
300.0 301.2 100.4%

| Acceptance Criteria: | - | - | - | Mean recovery at each level should be between 98.0% and 102.0%. |

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of the analyte at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method across different conditions.

Example Data: Precision

Parameter Day 1 / Analyst 1 (Peak Area) Day 2 / Analyst 2 (Peak Area)
Sample 1 625,150 628,900
Sample 2 623,980 627,550
Sample 3 626,050 629,100
Sample 4 624,880 626,800
Sample 5 627,100 630,050
Sample 6 625,550 628,200
Mean 625,452 628,433
Std. Dev. 1044.8 1198.6
RSD (%) 0.17% 0.19%

| Acceptance Criteria: | RSD ≤ 2.0% | RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise (S/N): Inject progressively more dilute solutions of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ: Inject six replicate samples at the determined LOQ concentration. The precision (RSD) should be acceptable (typically ≤ 10%).

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time.

    • Flow Rate (± 10%): e.g., 0.9 and 1.1 mL/min.

    • Column Temperature (± 5°C): e.g., 25°C and 35°C.

    • Mobile Phase pH (± 0.2 units): e.g., pH 2.3 and 2.7.

  • Analysis: Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution between closely eluting peaks, and retention time) should remain within predefined acceptance criteria. For example, the tailing factor should remain < 1.5 and resolution > 2.0.

ValidationParameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Specificity Specificity ValidatedMethod Validated Method (Fit for Purpose) Specificity->ValidatedMethod LOD LOD LOD->ValidatedMethod Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOQ LOQ Range->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of analytical validation parameters.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that establishes the performance characteristics of a procedure, ensuring it is fit for its intended purpose. The HPLC-UV method detailed and validated herein provides a reliable, precise, and accurate system for determining the purity of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. By following the principles outlined in the ICH Q2(R1) guidelines, laboratories can generate high-quality, defensible data that is crucial for regulatory submissions and for guaranteeing the quality of pharmaceutical materials.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez LCMS. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • 1-Amino-3-[(3,4-dichlorophenyl)thio]-2-propanol. NextSDS. [Link]

  • Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Royal Society of Chemistry. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Analytical Methods for the Detection of Counterfeit Pharmaceuticals. International Journal of Innovative Science and Research Technology. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Eight Commonly Used Techniques for Drug Analysis. PharmiWeb.com. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

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Comparative

A Comparative Guide to the Efficacy of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Structural Analogs as Norepinephrine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the efficacy of structural analogs of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, focusing on their ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of structural analogs of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, focusing on their activity as norepinephrine reuptake inhibitors. The information presented herein is synthesized from published pharmacological studies to aid in the understanding of structure-activity relationships (SAR) and to provide a basis for the rational design of novel monoamine transporter ligands.

Introduction: The Significance of the Phenylpropanolamine Scaffold

The 1-amino-3-phenylpropan-2-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds that interact with monoamine transporters. These transporters, including the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT), are critical for regulating neurotransmitter levels in the synapse. Inhibition of norepinephrine reuptake is a key mechanism for the therapeutic action of drugs used to treat a variety of central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).

The substitution pattern on the phenyl ring, as well as modifications to the propanolamine chain, can profoundly influence the potency and selectivity of these compounds for the different monoamine transporters. This guide will delve into these structural modifications, presenting comparative efficacy data and the experimental methodologies used to derive them.

Structure-Activity Relationships (SAR) of Phenylpropanolamine Analogs

The efficacy and selectivity of phenylpropanolamine derivatives as monoamine reuptake inhibitors are dictated by several key structural features. The following discussion is based on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which serve as a well-documented proxy for understanding the SAR of the broader class of 1-amino-3-arylpropan-2-ols.[1]

The Role of Phenyl Ring Substitution

Substitution on the 3-phenyl group plays a critical role in modulating the potency of these compounds at the norepinephrine transporter. A systematic exploration of various substituents reveals that both the nature and position of the substituent are important determinants of activity.

For instance, in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series, the introduction of a chlorine atom at the 3-position of the phenyl ring leads to a significant increase in NET inhibitory potency.[1] This highlights the favorable interaction of a halogen at this position with the binding pocket of the transporter.

The Influence of the Amino Group

Modifications to the amino group can also impact efficacy. While primary amines are often a starting point, N-alkylation can influence potency and selectivity. The optimal substitution is often a balance between steric bulk and the ability to form key interactions within the transporter binding site.

The Impact of the Propanolamine Backbone

The stereochemistry of the hydroxyl and amino groups on the propan-2-ol backbone is crucial for potent inhibition. The relative orientation of these functional groups dictates the overall conformation of the molecule and its ability to fit optimally into the transporter's binding site.

Comparative Efficacy of Structural Analogs

The following table summarizes the in vitro efficacy of a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol analogs at the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT). This data provides a quantitative comparison of how specific structural modifications impact potency and selectivity. The IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Compound3-Phenyl SubstitutionIndole SubstitutionhNET IC50 (nM)hSERT IC50 (nM)Selectivity (SERT/NET)
1 HH150120.08
2 3-ClH25180.72
3 3-CF3H45250.56
4 H5-F80150.19
5 3-Cl5-F10505
6 3-Cl5-Cl434586.25

Data synthesized from Mahaney, P. E., et al. (2009).[1]

From this data, a clear trend emerges. The introduction of a 3-chloro substituent on the phenyl ring (Compound 2 vs. 1) significantly enhances hNET potency.[1] Further substitution on the indole ring, particularly with a 5-chloro group (Compound 6), leads to a highly potent and selective norepinephrine reuptake inhibitor, with an 86-fold selectivity over the serotonin transporter.[1]

Experimental Methodologies

The determination of the efficacy of these compounds relies on robust and validated in vitro assays. The following are detailed protocols for two key experiments used in the pharmacological characterization of norepinephrine reuptake inhibitors.

Norepinephrine Transporter (NET) Binding Assay

This assay quantifies the affinity of a test compound for the norepinephrine transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET.

  • Radioligand: [³H]Nisoxetine, a high-affinity NET ligand.

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation fluid.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.[2]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, [³H]Nisoxetine (at a concentration close to its K_d), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known NET inhibitor (e.g., desipramine) is used instead of the test compound.

    • Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Norepinephrine Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Objective: To determine the IC50 of a test compound for inhibiting norepinephrine uptake via hNET.

Materials:

  • HEK293 cells stably expressing hNET.

  • [³H]Norepinephrine.

  • Test compounds.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation fluid.

Protocol:

  • Cell Plating:

    • Plate HEK293-hNET cells in a 24- or 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for a specified time.

    • Initiate the uptake reaction by adding [³H]Norepinephrine to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells to release the internalized [³H]Norepinephrine.

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of norepinephrine uptake inhibition against the log concentration of the test compound.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the NET binding and reuptake inhibition assays.

NET_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare hNET Cell Membranes incubation Incubate Membranes, Radioligand & Compounds prep_membranes->incubation prep_radioligand Prepare [3H]Nisoxetine Solution prep_radioligand->incubation prep_compounds Prepare Test Compound Serial Dilutions prep_compounds->incubation filtration Filter to Separate Bound & Unbound incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Caption: Workflow for the Norepinephrine Transporter (NET) Binding Assay.

NET_Reuptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation & Uptake cluster_quantification Quantification & Analysis plate_cells Plate hNET-expressing HEK293 Cells pre_incubation Pre-incubate with Test Compounds plate_cells->pre_incubation uptake Add [3H]Norepinephrine to Initiate Uptake pre_incubation->uptake terminate Terminate Uptake with Cold Wash uptake->terminate cell_lysis Lyse Cells terminate->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation data_analysis Calculate IC50 scintillation->data_analysis

Caption: Workflow for the Norepinephrine Reuptake Inhibition Assay.

Conclusion

The 1-amino-3-phenylpropan-2-ol scaffold represents a versatile platform for the development of norepinephrine reuptake inhibitors. The comparative efficacy data and structure-activity relationships presented in this guide underscore the importance of systematic structural modification in optimizing potency and selectivity. The detailed experimental protocols provide a foundation for the in vitro characterization of novel analogs. By understanding the interplay between chemical structure and biological activity, researchers can more effectively design next-generation therapeutics targeting the norepinephrine transporter.

References

  • Mahaney, P. E., Kim, C. Y., Coghlan, R. D., Cohn, S. T., Heffernan, G. D., Huselton, C. A., Terefenko, E. A., Vu, A. T., Zhang, P., Burroughs, K. D., Cosmi, S. A., Bray, J. A., Johnston, G. H., Deecher, D. C., & Trybulski, E. J. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 19(19), 5651–5655. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity.
  • Wang, J. B., & Uhl, G. R. (1994). [3H]nisoxetine binding to the human norepinephrine transporter. Synapse, 18(4), 324-330.
  • Pacholczyk, T., Blakely, R. D., & Amara, S. G. (1991). Expression cloning of a cocaine- and antidepressant-sensitive human noradrenaline transporter.
  • Gallagher, P. T., et al. (2010). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters, 20(5), 1555-1558.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule's ability to interact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule's ability to interact with its intended target while minimally engaging with other biological molecules—a property known as selectivity—is a primary determinant of its therapeutic window and side-effect profile. Compounds that exhibit promiscuous binding can lead to unforeseen toxicities or off-target pharmacology, often resulting in costly late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of rational drug design.

This guide provides an in-depth technical overview of the essential cross-reactivity and selectivity assays, using the novel compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol as a practical case study. The structural motifs of this molecule, particularly the dichlorophenyl group attached to a propanamine backbone, suggest a potential interaction with monoamine transporters, which are critical targets for treating a range of neurological and psychiatric disorders.[1][2] Our objective is to present a multi-tiered assay strategy that moves from primary target affinity determination to broad off-target screening and finally to in-cell target engagement confirmation, providing researchers with a robust framework for comprehensive selectivity profiling.

Tier 1: Primary Target Affinity & Functional Potency at Monoamine Transporters

The initial and most critical step is to quantify the interaction of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol with its hypothesized primary targets: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] This is best achieved through a combination of radioligand binding assays to determine affinity (Kᵢ) and uptake inhibition assays to measure functional potency (IC₅₀).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4] The principle involves a competition experiment where the test compound's ability to displace a known high-affinity radiolabeled ligand from the target is measured.

Expert Insight: The choice of radioligand is critical. It must exhibit high affinity and selectivity for the target to ensure a robust assay window. For the monoamine transporters, common choices include [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT.

  • Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the appropriate radioligand (at or near its Kₑ value), and a range of concentrations of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competitor.

    • Non-Specific Binding (NSB): Radioactivity in the presence of a high concentration of a known, potent inhibitor (e.g., 10 µM fluoxetine for SERT).

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (hSERT, hNET, or hDAT) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]Citalopram, etc.) Radioligand->Incubation TestCompound Test Compound (Concentration Gradient) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 Calculate IC₅₀ from Dose-Response Curve Scintillation->IC50 Ki Convert to Kᵢ using Cheng-Prusoff Equation IC50->Ki

Monoamine Uptake Inhibition Assays: Assessing Function

While binding assays measure affinity, functional assays are crucial to determine if that binding translates into a biological effect—in this case, inhibition of neurotransmitter transport.[5] These assays measure the ability of a compound to block the uptake of a radiolabeled substrate into cells expressing the target transporter.[6][7]

  • Cell Plating: Plate HEK293 cells stably expressing hSERT, hNET, or hDAT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 5-10 minutes with varying concentrations of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol or a reference inhibitor.

  • Initiate Uptake: Add a fixed concentration of the radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) to each well to initiate the uptake process. The substrate concentration is typically at or below the Kₘ value to ensure assay sensitivity.[7]

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The timing is critical to remain within the linear phase of uptake.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KHB to stop the uptake and remove extracellular radiolabel.

  • Cell Lysis & Detection: Lyse the cells with a lysis buffer. Transfer the lysate to a scintillation vial with a scintillation cocktail and quantify the intracellular radioactivity.

  • Data Analysis: Determine non-specific uptake using a known potent inhibitor (e.g., 10 µM Nisoxetine for NET).[8] Calculate the percentage of inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Tier 2: Broad Cross-Reactivity Screening

After characterizing the compound's activity at its primary targets, the next essential step is to screen for potential off-target interactions across a wide range of other biologically relevant proteins. This is often performed using commercially available panels that include hundreds of GPCRs, ion channels, kinases, and other enzymes.[9]

Enzyme Inhibition Panels

Enzyme inhibition screening is crucial for identifying potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[10]

Expert Insight: A standard panel should include key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) as well as other enzymes where off-target activity is a known concern for the chemical class, such as monoamine oxidase (MAO-A and MAO-B).

These assays are typically run as high-throughput screens using fluorescence- or luminescence-based readouts.[11][12] The test compound is usually screened at a fixed concentration (e.g., 10 µM), and any significant inhibition ("hit") is followed up with a full dose-response curve to determine the IC₅₀.

Receptor Binding Panels (e.g., GPCRs, Ion Channels)

Screening against a broad panel of receptors is vital for predicting potential side effects. For a CNS-active compound, this panel should include, at a minimum, various adrenergic, serotonergic, dopaminergic, histaminergic, and muscarinic receptors. The methodology is similar to the primary radioligand binding assays described in Tier 1, but performed in a high-throughput format.

Tier 3: Orthogonal Assay for Target Engagement Confirmation

To build a truly compelling case for selectivity, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct ligand-target interaction in intact cells.[13][14]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[15] When a ligand binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[16] This change in thermal stability can be measured to confirm target engagement.

  • Cell Treatment: Treat intact cells (e.g., HEK293-hNET) with either vehicle (DMSO) or 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol at a desired concentration. Incubate at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[17]

  • Detection of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement. An isothermal dose-response can also be performed by heating cells at a single, optimized temperature while varying the drug concentration.[17]

G cluster_treatment Cell Treatment cluster_process Processing cluster_analysis Analysis Cells Intact Cells Expressing Target Treatment Treat with Vehicle or Test Compound Cells->Treatment Heating Apply Temperature Gradient Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation High-Speed Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Detection Detect Soluble Target (e.g., Western Blot) Centrifugation->Detection Curve Plot Soluble Protein vs. Temperature Detection->Curve Shift Observe Thermal Shift (Confirms Engagement) Curve->Shift

Data Summary and Comparative Analysis

To effectively communicate the selectivity profile, data should be summarized in a clear, tabular format. This allows for direct comparison of the compound's potency at its primary targets and its selectivity over other transporters.

Table 1: Comparative Monoamine Transporter Profile of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity Ratio (NET/SERT)Selectivity Ratio (DAT/SERT)
Compound X (Hypothetical Data) 5.2150.5>10,00029>1923
Paroxetine (Reference) 0.1 - 1.020 - 50100 - 300~40~200
Cocaine (Reference) 200 - 400300 - 600100 - 300~1.5~0.5

Note: Kᵢ values are hypothetical for Compound X and compiled from literature for reference compounds to provide a comparative overview. Actual experimental values may vary.

Conclusion

The comprehensive evaluation of a compound's cross-reactivity and selectivity is a cornerstone of successful drug development. For a molecule like 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, a tiered approach is essential. This begins with precise quantification of affinity and function at the primary monoamine transporter targets, progresses to broad screening against a panel of potential off-targets, and culminates in orthogonal validation of target engagement in a cellular context using methods like CETSA. This rigorous, multi-faceted strategy provides the critical data needed to build a robust safety and efficacy profile, enabling informed decisions and increasing the probability of advancing a truly selective and promising therapeutic candidate.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Lekshmy Kunjamma, U. S. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. Available at: [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. Available at: [Link]

  • Okada, T. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Available at: [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Volpe, D. A. (2016). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Macarrón, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. Available at: [Link]

  • Dunsmore, C. J., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • de Witte, W. Y., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Available at: [Link]

  • Acker, T. M., & Auld, D. S. (2014). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews. Available at: [Link]

  • Eshleman, A. J., et al. (2007). High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. Journal of Biomolecular Screening. Available at: [Link]

  • Lazzarotto, C. R., et al. (2018). Defining and predicting trans-effects in CRISPR-Cas9-mediated genome editing. Nature Methods. Available at: [Link]

  • Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Data in Brief. Available at: [Link]

  • de Witte, W. Y., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SciSpace. Available at: [Link]

  • Appchem. (n.d.). 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. Appchem. Available at: [Link]

  • NextSDS. (n.d.). 3-amino-3-(3,4-dichlorophenyl)propan-1-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Rothman, R. B., et al. (2000). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry. Available at: [Link]

  • Abe, N., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. Available at: [Link]

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  • Guitart, X., et al. (1991). Biochemical and pharmacological evaluation of the novel antidepressant and serotonin uptake inhibitor 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol hydrochloride. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Zubenko, A. A., et al. (2022). The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2. Mendeleev Communications. Available at: [Link]

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  • Kovacs, J., & Horvath, T. (1949). Synthesis of 1-(3,4-dihydroxyphenyl)-1-amino-2-propanol. The Journal of Organic Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to Scalable Synthetic Routes for 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Introduction 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a key building block in organic synthesis, particularly valued for its role as a precursor in the development of pharmaceutically active compounds. Its specific s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a key building block in organic synthesis, particularly valued for its role as a precursor in the development of pharmaceutically active compounds. Its specific stereoisomers are of significant interest in medicinal chemistry. The efficient and scalable production of this amino alcohol is critical for drug development pipelines, demanding synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable on an industrial scale.

This guide provides an in-depth comparison of two primary synthetic strategies for the production of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol: Route 1 , a classical approach involving the ring-opening of a substituted epoxide, and Route 2 , a modern strategy centered on the reductive amination of a ketone intermediate. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance metrics to guide researchers and process chemists in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway in a manufacturing context hinges on a multifactorial analysis of yield, purity, cost of goods, process safety, and environmental impact. The two routes presented here represent distinct philosophies in chemical synthesis.

ParameterRoute 1: Epoxide Ring-OpeningRoute 2: Reductive Amination of α-Amino Ketone
Starting Materials 1,2-dichloro-4-(oxiran-2-ylmethyl)benzene, Aqueous Ammonia3',4'-Dichloroacetophenone
Key Transformations Nucleophilic ring-openingBromination, Amination, Ketone Reduction
Overall Yield Good to ExcellentModerate to Good
Purity Generally high, main byproduct is a di-adductRequires careful control to avoid over-reduction and other side products
Scalability High, uses common bulk reagentsModerate, involves multi-step synthesis with potentially hazardous reagents (e.g., Bromine)
Key Advantages Atom-economical, straightforward, uses inexpensive aminating agent.Convergent, allows for late-stage introduction of the amine.
Key Disadvantages Requires high-pressure equipment (autoclave), potential for di-adduct formation.Multi-step process, use of corrosive and hazardous bromine, requires a robust reducing agent.

Route 1: Synthesis via Epoxide Ring-Opening

This route is a robust and widely employed method for synthesizing β-amino alcohols.[1] The strategy leverages the reaction between a pre-formed epoxide and an amine, in this case, ammonia. The regioselectivity of the ring-opening is a key consideration in this synthesis.

Scientific Rationale and Mechanistic Insight

The core of this method is the nucleophilic attack of ammonia on one of the electrophilic carbon atoms of the epoxide ring. Under neutral or basic conditions, the nucleophile (ammonia) preferentially attacks the less sterically hindered carbon atom of the epoxide, leading to the desired 1-amino-2-ol product. The use of a large excess of ammonia is a critical process parameter; it not only serves as the nucleophile but also as the reaction solvent, driving the reaction to completion and, crucially, minimizing the formation of the secondary amine (di-adduct) byproduct, where the initially formed product reacts with another epoxide molecule. The reaction is typically performed in a sealed, high-pressure reactor (autoclave) to maintain a high concentration of volatile ammonia and to reach the necessary reaction temperatures (60-80°C), which accelerate the rate of the otherwise slow ring-opening process.[2]

Visualizing the Workflow: Epoxide Ring-Opening

Epoxide_Ring_Opening cluster_0 Precursor Synthesis cluster_1 Amination Epichlorohydrin Epichlorohydrin Friedel_Crafts Friedel-Crafts Alkylation Epichlorohydrin->Friedel_Crafts 3,4-Dichlorobenzene 3,4-Dichlorobenzene 3,4-Dichlorobenzene->Friedel_Crafts AlCl3 Epoxide_Precursor 1,2-dichloro-4- (oxiran-2-ylmethyl)benzene Friedel_Crafts->Epoxide_Precursor Ring_Opening Nucleophilic Ring-Opening Epoxide_Precursor->Ring_Opening Ammonia Aqueous Ammonia (Large Excess) Ammonia->Ring_Opening Autoclave 60-80°C Final_Product 1-Amino-3-(3,4-dichlorophenyl) propan-2-ol Ring_Opening->Final_Product

Caption: Workflow for Route 1, starting from precursor synthesis to the final amination step.

Detailed Experimental Protocol

Part 1: Synthesis of 2-((3,4-Dichlorobenzyl)methyl)oxirane (Epoxide Precursor) (This protocol is based on analogous, well-established Friedel-Crafts and epoxidation procedures.)

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, and a thermometer. The reactor is purged with nitrogen.

  • Initial Charging: Charge the reactor with 1,2-dichlorobenzene (1.2 eq) and a suitable Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).

  • Reagent Addition: Add epichlorohydrin (1.0 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by slowly adding the mixture to ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide precursor.

Part 2: Synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol [2]

  • Reaction Setup: In a high-pressure autoclave equipped with a stirrer and heating mantle, add the crude epoxide precursor from Part 1 and a solvent such as methanol or ethanol.

  • Ammonia Addition: Cool the reactor to below 10°C and charge it with a significant excess of aqueous ammonia (25-30% solution). A molar excess of at least 10-fold is recommended to minimize byproduct formation.

  • Reaction Conditions: Seal the reactor and heat the mixture to 60-80 °C. The reaction is typically run for 24-48 hours with vigorous stirring. Reaction progress should be monitored by a suitable technique like TLC or GC/MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Purification: Remove the solvent and excess water under reduced pressure. The resulting residue can be purified by vacuum distillation or crystallization from a suitable solvent system to yield the final product.

Route 2: Synthesis via Reductive Amination

This modern approach builds the molecule in a more convergent fashion, starting from a commercially available acetophenone derivative. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control.[3][4]

Scientific Rationale and Mechanistic Insight

This multi-step synthesis begins with the α-bromination of 3',4'-dichloroacetophenone. This reaction proceeds via an enol or enolate intermediate and is a standard method for introducing a leaving group adjacent to a carbonyl. The resulting α-bromo ketone is a potent electrophile.

The subsequent step involves amination. Direct amination of the α-bromo ketone with ammonia forms the α-amino ketone. This is an Sɴ2 reaction where ammonia acts as the nucleophile. The final, crucial step is the reduction of the ketone carbonyl group to a secondary alcohol. The choice of reducing agent is critical for the success of this step. A mild reducing agent like sodium borohydride (NaBH₄) is typically employed because it is selective for ketones and aldehydes and will not reduce the aromatic ring. This two-step process of imine/enamine formation followed by reduction is the essence of reductive amination.[5]

Visualizing the Workflow: Reductive Amination

Reductive_Amination Start 3',4'-Dichloro- acetophenone Bromination α-Bromination Start->Bromination Br2, HBr/AcOH Bromo_Ketone 2-Bromo-1-(3,4-dichloro- phenyl)ethanone Bromination->Bromo_Ketone Amination Amination (SN2) Bromo_Ketone->Amination NH3 Amino_Ketone 2-Amino-1-(3,4-dichloro- phenyl)ethanone Amination->Amino_Ketone Reduction Ketone Reduction Amino_Ketone->Reduction NaBH4, MeOH Final_Product 1-Amino-3-(3,4-dichlorophenyl) propan-2-ol Reduction->Final_Product

Caption: Step-wise workflow for Route 2, from the starting ketone to the final amino alcohol.

Detailed Experimental Protocol

(This protocol is a representative procedure based on standard organic transformations.)

Step 1: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone [6]

  • Setup: Equip a three-necked flask with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap for HBr.

  • Reaction: Dissolve 3',4'-dichloroacetophenone (1.0 eq) in a suitable solvent like acetic acid or chloroform.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The reaction may require gentle heating or UV irradiation to initiate.

  • Completion: The reaction is complete when the red-brown color of bromine disappears.

  • Workup: Cool the reaction mixture and pour it into cold water. The solid product is collected by filtration, washed with water to remove acid, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 2-Amino-1-(3,4-dichlorophenyl)ethanone

  • Setup: In a sealed pressure vessel, dissolve the 2-bromo-1-(3,4-dichlorophenyl)ethanone from Step 1 in a solvent like THF or ethanol.

  • Amination: Cool the solution in an ice bath and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonia in methanol.

  • Reaction: Seal the vessel and stir the mixture at room temperature (or with gentle heating) for several hours until the reaction is complete (monitored by TLC).

  • Workup: Evaporate the solvent and excess ammonia. Treat the residue with dilute acid and wash with ether to remove any unreacted starting material. Basify the aqueous layer and extract the amino ketone product with an organic solvent. Dry and concentrate to obtain the crude product.

Step 3: Synthesis of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

  • Setup: Dissolve the crude amino ketone from Step 2 in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, controlling the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a few hours.

  • Workup: Quench the reaction by slowly adding acetone, followed by water. Remove the bulk of the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified by column chromatography or crystallization.

Conclusion and Recommendations

Both synthetic routes present viable pathways for the production of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Route 1 (Epoxide Ring-Opening) is highly attractive for large-scale industrial production. Its primary advantages are the use of inexpensive, bulk-scale reagents (ammonia) and a more convergent design if the epoxide precursor is readily available. However, the requirement for high-pressure equipment represents a significant capital investment and introduces specific safety protocols that must be rigorously followed.

Route 2 (Reductive Amination) offers greater flexibility for laboratory-scale synthesis and for creating analogues, as different amines can be used in the second step. The primary drawbacks are the multi-step nature of the process and the use of elemental bromine, which is highly corrosive and toxic, requiring specialized handling procedures.

For scalable production , Route 1 is generally superior due to its higher atom economy and lower cost of goods, provided the necessary infrastructure is in place. For research and development or smaller-scale synthesis , Route 2 provides a more accessible and adaptable platform , avoiding the need for high-pressure reactors. The final choice will depend on the specific context, balancing the required scale, available equipment, safety considerations, and economic targets.

References

  • Appchem. (n.d.). 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • GSRS. (n.d.). 1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0165682B1 - The preparation of 1-(3,4-dimethoxyphenethyl amino)-3-(substituted phenoxy)-2-propanols.
  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2).
  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-3-(3,4-dichlorophenyl)propan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

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Validation

Benchmarking In-House 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol Against Commercial Reference Standards: A Comprehensive Guide

Authored by: A Senior Application Scientist Abstract This guide provides a detailed framework for the comprehensive evaluation of a newly synthesized or in-house batch of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol against...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed framework for the comprehensive evaluation of a newly synthesized or in-house batch of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol against established commercial reference standards. The protocols and analytical methodologies described herein are designed to ensure the identity, purity, and quality of the in-house compound, a critical step in drug development and quality control. By employing a multi-faceted analytical approach, researchers can confidently ascertain the suitability of their synthesized material for further applications. This document outlines head-to-head comparisons using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration, providing a robust and self-validating system for quality assessment.

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical research and development, the unequivocal characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a key chemical entity, and establishing its analytical profile is a prerequisite for its use in further synthetic steps or biological assays. Reference standards serve as the benchmark against which newly synthesized batches are measured, ensuring consistency, purity, and identity. This guide provides a systematic approach to benchmark an in-house batch of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol against commercially available, certified reference standards. The methodologies are selected to provide orthogonal data points, thereby building a comprehensive and trustworthy quality profile.

The choice of analytical techniques is dictated by their ability to probe different aspects of the molecule's identity and purity. Chromatographic methods like HPLC and GC-MS are ideal for assessing purity and identifying potential impurities. Spectroscopic techniques such as NMR provide detailed structural information, confirming the molecular identity. Finally, techniques like Karl Fischer titration are essential for quantifying residual water content, a critical parameter for solid-state stability and accurate weighing.

Experimental Design: A Multi-Pronged Approach

A robust benchmarking study relies on a carefully planned experimental workflow. The following diagram illustrates the logical flow of the comparative analysis, ensuring that each analytical technique provides a unique piece of the quality puzzle.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison cluster_3 Conclusion InHouse In-House Batch HPLC HPLC Purity & Impurity Profiling InHouse->HPLC GCMS Volatile Impurities & Confirmation InHouse->GCMS NMR Structural Confirmation InHouse->NMR KF Water Content InHouse->KF CommStd Commercial Standard CommStd->HPLC CommStd->GCMS CommStd->NMR CommStd->KF Purity Purity Comparison HPLC->Purity Impurity Impurity Profile Matching HPLC->Impurity GCMS->Impurity Structure Structural Equivalence NMR->Structure Water Water Content Comparison KF->Water Conclusion Acceptance or Rejection of In-House Batch Purity->Conclusion Impurity->Conclusion Structure->Conclusion Water->Conclusion

Figure 1: A flowchart depicting the comprehensive analytical workflow for benchmarking.

Chromatographic Purity Assessment: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Rationale for Method Selection

A reversed-phase HPLC method with UV detection is chosen for its broad applicability and its ability to separate compounds based on their hydrophobicity. The use of a gradient elution allows for the effective separation of a wider range of potential impurities with varying polarities. The selection of the mobile phase and column is critical and should be based on the physicochemical properties of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the in-house batch and commercial reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Data Comparison

The primary metrics for comparison are the retention time and the purity percentage determined by the area normalization method. The impurity profile of the in-house batch should be closely compared to that of the reference standard.

Parameter In-House Batch Commercial Standard A Commercial Standard B
Retention Time (min) 12.5412.5512.54
Purity (Area %) 99.85%99.92%99.90%
Major Impurity (Area %) 0.08% at 10.21 min0.05% at 10.22 min0.06% at 10.21 min
Total Impurities (Area %) 0.15%0.08%0.10%

Volatile Impurities and Identity Confirmation: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an orthogonal method for confirming the identity of the main compound.

Rationale for Method Selection

The volatility of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol makes it amenable to GC analysis. The mass spectrometer provides definitive identification of the compound and any co-eluting impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min)

  • MS Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

Data Comparison

The mass spectrum of the in-house batch should be compared with that of the commercial reference standard and a library spectrum, if available.

Parameter In-House Batch Commercial Standard
Retention Time (min) 15.8815.89
Molecular Ion (m/z) 220.0220.0
Key Fragmentation Ions (m/z) 175.0, 146.0, 77.0175.0, 146.0, 77.0
Spectral Match Score >98%>98%

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to ensure the correct connectivity and chemical environment of all atoms in the molecule.

Rationale for Method Selection

NMR provides a detailed fingerprint of the molecule's structure. By comparing the chemical shifts, coupling constants, and integration values of the in-house sample with the reference standard, one can unequivocally confirm its identity.

Experimental Protocol

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

Acquisition Parameters:

  • ¹H NMR: 16 scans, 2s relaxation delay

  • ¹³C NMR: 1024 scans, 2s relaxation delay

Data Comparison

The ¹H and ¹³C NMR spectra of the in-house batch must be superimposable with those of the commercial reference standard. Any significant differences in chemical shifts or the presence of unassigned peaks could indicate structural differences or the presence of impurities.

Water Content Determination: Karl Fischer Titration

The presence of water can affect the stability, reactivity, and accurate weighing of a compound. Karl Fischer titration is the gold standard for the precise determination of water content.

Rationale for Method Selection

This technique is highly specific for water and can detect even trace amounts, making it superior to other methods like loss on drying, which may also detect volatile solvents.

Experimental Protocol

Instrumentation:

  • Volumetric Karl Fischer Titrator

Procedure:

  • Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a stirred solvent.

  • Titrate with a standardized Karl Fischer reagent to the endpoint.

Data Comparison
Parameter In-House Batch Commercial Standard A Commercial Standard B
Water Content (% w/w) 0.12%0.08%0.10%

Conclusion and Interpretation

References

  • U.S. Pharmacopeia (USP) , General Chapter <621> Chromatography, [Link]

  • European Pharmacopoeia (Ph. Eur.) , 2.2.29. Liquid Chromatography, [Link]

  • International Council for Harmonisation (ICH) , Q2(R1) Validation of Analytical Procedures: Text and Methodology, [Link]

  • Agilent Technologies , Fundamentals of GC/MS, [Link]

Comparative

A Guide to Establishing Inter-laboratory Reproducibility of In Vitro Monoamine Oxidase Assays: A Case Study with 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

Authored by a Senior Application Scientist Introduction: The Imperative of Reproducibility in Preclinical Research In the realm of drug discovery and development, the reproducibility of in vitro assays is paramount. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Reproducibility in Preclinical Research

In the realm of drug discovery and development, the reproducibility of in vitro assays is paramount. The ability to obtain consistent results for a given compound across different laboratories is a cornerstone of scientific validity and a prerequisite for making informed decisions about its therapeutic potential.[1] However, achieving this consistency can be challenging, with discrepancies in results often arising from subtle variations in experimental protocols, reagents, and data analysis.[2][3][4] This guide provides a comprehensive framework for designing and executing an inter-laboratory study to assess the reproducibility of an in vitro assay, using the novel compound 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol as a case study. While specific reproducibility data for this compound is not yet published, we will outline a robust methodology for its generation and evaluation, focusing on its potential activity as a monoamine oxidase (MAO) inhibitor.

1. Understanding the Target: Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[5] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[6] Inhibition of MAO enzymes is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[5][7] Given the structural characteristics of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol, it is hypothesized to be a potential MAO inhibitor. Therefore, a reliable and reproducible in vitro MAO inhibition assay is essential to characterize its potency and selectivity.

2. Designing an Inter-laboratory Study for Reproducibility Assessment

The primary goal of an inter-laboratory study is to determine the extent to which a test method produces comparable results when performed by different laboratories.[8] A well-designed study should include a clearly defined protocol, a panel of test compounds, and a pre-specified plan for data analysis.

Proposed Inter-laboratory Study Workflow

G cluster_prep Phase 1: Preparation and Standardization cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis and Reporting A Development of a Standardized Assay Protocol B Centralized Procurement and Distribution of Reagents A->B C Selection of Participating Laboratories B->C D Operator Training and Protocol Familiarization C->D E Independent Assay Performance in Each Laboratory D->E Protocol Implementation F Testing of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol E->F G Testing of Comparator Compounds (Clorgyline & Selegiline) E->G H Centralized Data Collection and Curation F->H Data Submission G->H Data Submission I Calculation of IC50 Values and Statistical Analysis H->I J Assessment of Intra- and Inter-laboratory Variability I->J K Final Report Generation J->K G cluster_reagents Reagent Variability cluster_protocol Protocol Deviations cluster_data Data Analysis A Enzyme Activity B Substrate Purity C Buffer pH D Incubation Times E Pipetting Errors F Plate Reader Settings G Curve Fitting Model H Outlier Handling Variability Assay Variability Variability->A Variability->B Variability->C Variability->D Variability->E Variability->F Variability->G Variability->H

Caption: Key sources of variability in in vitro assays.

5. Best Practices for Ensuring High Reproducibility

To minimize variability and enhance the reliability of in vitro assay results, the following best practices should be implemented:

  • Detailed and Unambiguous Protocols: The standard operating procedure (SOP) should be written with sufficient detail to prevent any ambiguity in its execution.

  • Centralized Reagent Management: Whenever possible, use single lots of critical reagents (e.g., enzymes, substrates) across all participating laboratories.

  • Proficiency Testing: Before the main study, conduct a pilot study with well-characterized compounds to ensure that all laboratories can perform the assay proficiently.

  • Standardized Data Analysis: Use a consistent method for data analysis, including the same software and statistical models, across all sites.

  • Open Communication: Establish clear lines of communication between the coordinating laboratory and the participating laboratories to address any technical issues that may arise.

Establishing the inter-laboratory reproducibility of in vitro assays is a critical step in the preclinical development of any new chemical entity. By following a structured and standardized approach, as outlined in this guide, researchers can generate robust and reliable data that will build confidence in the therapeutic potential of compounds like 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol. This commitment to scientific rigor not only enhances the quality of research but also accelerates the translation of promising discoveries from the laboratory to the clinic.

References

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol

As a novel compound often utilized in targeted drug development and synthesis, 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol demands meticulous handling and disposal to ensure the safety of laboratory personnel and the prese...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound often utilized in targeted drug development and synthesis, 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol demands meticulous handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated organic compound, grounded in established safety principles and regulatory requirements.

Understanding the Compound: Hazard Profile and Regulatory Context

The presence of the dichlorophenyl group is of primary regulatory significance. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has specific regulations for the disposal of hazardous wastes, including halogenated organic compounds.[4][5] These compounds are often designated as hazardous waste due to their potential for persistence and toxicity in the environment.[6][7] Therefore, it is imperative to manage all waste streams containing this compound as hazardous waste.

Key Quantitative Data for Chlorinated Compounds

ParameterRegulatory Threshold/GuidelineSignificance for Disposal
Total Halogens > 1,000 ppm (presumed hazardous)[7]Waste containing this compound will likely exceed this threshold, triggering RCRA hazardous waste regulations.
Flash Point < 140°F (ignitable hazardous waste)[4]While the exact flashpoint is unknown, related amino-propanols can be combustible. Test if a major component of a liquid waste stream.
pH ≤ 2 or ≥ 12.5 (corrosive hazardous waste)As an amine, solutions may be basic. The corrosivity characteristic must be determined for aqueous waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[8][9] The core principle is that all waste contaminated with 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol must be collected and disposed of as hazardous waste.[10][11]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure appropriate safety measures are in place.

  • Engineering Controls : Always handle the compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.[12][13]

  • Personal Protective Equipment :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[14][15]

    • Lab Coat : A standard lab coat is required to protect against skin contact.[14]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure proper disposal.[6]

  • Designate a Hazardous Waste Container :

    • Use a container that is chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[11] The container must be in good condition with a secure, leak-proof lid.[6]

  • Collect Waste Streams Separately :

    • Solid Waste : Collect unreacted compound, contaminated personal protective equipment (gloves, wipes), and absorbent materials used for spills in a designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).

    • Sharps : Contaminated needles, syringes, or glassware must be placed in a designated sharps container for hazardous waste.

Step 3: Labeling the Hazardous Waste Container

Accurate and clear labeling is a strict regulatory requirement.[4][16]

  • Attach a Hazardous Waste Label : As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label Information :

    • Write the words "HAZARDOUS WASTE ".[10]

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For example:

      • 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol (~5%)

      • Methanol (95%)

    • Indicate the hazards associated with the waste (e.g., Toxic, Corrosive - if applicable).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][16]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.[16]

  • Container Management :

    • Keep the waste container closed at all times except when adding waste.[16] A funnel should not be left in the container.

    • Store the container in a secondary containment bin to prevent spills.

    • Segregate the container from incompatible materials, such as strong acids or oxidizers.

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (P-listed) in an SAA.[4] Once the container is full, it must be moved to a Central Accumulation Area (CAA) within 72 hours.[16]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for ensuring the waste is picked up in a timely manner.

  • Request a Pickup : When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EH&S department.[16]

  • Final Disposal Method : Your EH&S office will coordinate with a licensed hazardous waste disposal company. Given that 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol is a halogenated organic compound, the most probable final disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][17] This method is effective at destroying the compound and preventing its release into the environment.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : Determine the extent of the spill. If it is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team.

  • Small Spill Cleanup :

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[14] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbent material using non-sparking tools and place it in your designated hazardous solid waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol waste.

DisposalWorkflow start Waste Generation (Contains 1-Amino-3-(3,4-dichlorophenyl)propan-2-ol) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe characterize Step 2: Characterize Waste Stream (Solid, Liquid, Sharps) ppe->characterize solid Solid Waste (Contaminated PPE, Absorbent) characterize->solid Solid liquid Liquid Waste (Aqueous/Organic Solutions) characterize->liquid Liquid sharps Sharps Waste (Needles, Glassware) characterize->sharps Sharps container Step 3: Select & Label Compatible Hazardous Waste Container solid->container liquid->container sharps->container saa Step 4: Store in SAA (Closed, Secondary Containment, Segregated) container->saa full Container >90% Full? saa->full full->saa No pickup Step 5: Request EH&S Pickup full->pickup Yes disposal Final Disposition (High-Temperature Incineration at licensed TSDF) pickup->disposal

Sources

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